molecular formula C13H19N3S B13970633 2-(1-Hexylhydrazinyl)benzothiazole

2-(1-Hexylhydrazinyl)benzothiazole

Cat. No.: B13970633
M. Wt: 249.38 g/mol
InChI Key: WKEYAWVXHYOKGP-UHFFFAOYSA-N
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Description

2-(1-Hexylhydrazinyl)benzothiazole is a synthetic small molecule featuring a benzothiazole core linked to a hexyl chain via a hydrazine spacer. This structure combines two privileged pharmacophores in medicinal chemistry, making it a compound of significant interest for exploratory biological research, particularly in oncology. The benzothiazole scaffold is extensively documented for its potent and selective antitumor properties against a range of human cancer cell lines, including breast, lung, and colon cancers . The incorporation of a hydrazine linker, a key feature in many bioactive molecules, enhances the molecule's ability to function as a versatile building block for the synthesis of more complex hydrazone-based derivatives, which are known to exhibit improved pharmacological profiles . The primary research value of this compound lies in its potential mechanism of action as an inhibitor of tyrosine kinases, specifically the Epidermal Growth Factor Receptor (EGFR). Molecular hybridization strategies that fuse benzothiazole and hydrazine/hydrazone motifs have been shown to produce synergistic effects, resulting in compounds that competitively bind to the ATP-binding site of EGFR . This inhibition disrupts critical signaling pathways that drive cancer cell proliferation and survival. Furthermore, analogues of this compound have demonstrated promising cytotoxic effects while showing relatively low cytotoxicity against normal cell lines, suggesting a potential for a favorable therapeutic window in preclinical models . Researchers can utilize 2-(1-Hexylhydrazinyl)benzothiazole as a key intermediate in the design and synthesis of novel hydrazone-linked molecular hybrids targeting EGFR . It also serves as a valuable chemical probe for studying structure-activity relationships (SAR), where the role of the hexyl chain on the hydrazine nitrogen can be investigated for its impact on lipophilicity, cellular permeability, and overall binding affinity . This product is intended for research and development purposes in a controlled laboratory environment. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this compound with appropriate safety precautions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H19N3S

Molecular Weight

249.38 g/mol

IUPAC Name

1-(1,3-benzothiazol-2-yl)-1-hexylhydrazine

InChI

InChI=1S/C13H19N3S/c1-2-3-4-7-10-16(14)13-15-11-8-5-6-9-12(11)17-13/h5-6,8-9H,2-4,7,10,14H2,1H3

InChI Key

WKEYAWVXHYOKGP-UHFFFAOYSA-N

Canonical SMILES

CCCCCCN(C1=NC2=CC=CC=C2S1)N

Origin of Product

United States

Foundational & Exploratory

Preformulation Profiling of 2-(1-Hexylhydrazinyl)benzothiazole: Solubility Optimization and Stability-Indicating Strategies

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-(1-Hexylhydrazinyl)benzothiazole is a specialized heterocyclic compound characterized by a highly lipophilic hexyl chain and a reactive hydrazine linker attached to a benzothiazole core. Developing robust formulations for such molecules requires navigating a strict dichotomy: the structural features that enable target binding and membrane permeability simultaneously induce severe aqueous insolubility and chemical instability.

This technical whitepaper provides an in-depth mechanistic analysis of the compound's physicochemical behavior. By decoding its structural liabilities, we establish self-validating experimental protocols for optimizing its aqueous solubility and mitigating its primary oxidative degradation pathways.

Physicochemical Rationale & Structural Vulnerabilities

The macroscopic behavior of 2-(1-Hexylhydrazinyl)benzothiazole in solution is dictated by three distinct molecular domains. Understanding the causality behind these domains is critical for rational experimental design:

  • The Benzothiazole Core: This rigid, planar, and aromatic bicyclic system drives strong intermolecular

    
     stacking in the solid state. This results in a high crystal lattice energy that heavily resists aqueous dissolution. Furthermore, the sulfur atom within the thiazole ring acts as an electron-rich center susceptible to S-oxidation under severe oxidative stress[1].
    
  • The 1-Hexyl Chain: This six-carbon aliphatic tail imparts massive hydrophobicity to the molecule. It significantly increases the partition coefficient (LogP), driving the compound into lipid phases and lipid-based excipients, but severely restricting its intrinsic aqueous hydration.

  • The Hydrazine Linker (-N(Hexyl)-NH

    
    ):  This acts as the molecule's primary functional pivot. As a weak base, the terminal amine can be protonated at low pH, which serves as the primary mechanism for intrinsic solubility enhancement. However, hydrazines are notoriously unstable in the presence of dissolved oxygen and transition metals, undergoing rapid multi-electron oxidation[2].
    

Solubility Optimization Strategies

Because the un-ionized form of the drug possesses negligible aqueous solubility, formulation strategies must manipulate either the ionization state of the hydrazine or the dielectric constant of the solvent environment.

  • pH-Dependent Solubilization: Protonation of the hydrazine moiety at acidic pH (e.g., pH 1.2–4.5) disrupts the hydrophobic hydration shell, allowing ion-dipole interactions with water.

  • Micellar Solubilization: For neutral environments (e.g., physiological pH 7.4), the highly lipophilic hexyl-benzothiazole structure can be encapsulated within the hydrophobic cores of surfactants. Studies on related benzothiazole derivatives demonstrate that anionic surfactants like Sodium Dodecyl Sulphate (SDS) and cationic surfactants like Cetyl Trimethylammonium Bromide (CTAB) significantly increase apparent solubility by sequestering the drug into micellar structures[3].

G N1 API: 2-(1-Hexylhydrazinyl)benzothiazole N2 Aqueous pH Screen (pH 1.2 - 7.4) N1->N2 N3 Surfactant Screen (SDS, CTAB) N1->N3 N4 Phase Separation (Centrifugation) N2->N4 N3->N4 N5 HPLC-UV Quantification N4->N5

Workflow for kinetic solubility screening and micellar solubilization.

Protocol 1: Self-Validating Kinetic Solubility Assay

Causality Focus: Kinetic solubility (dissolving from a concentrated DMSO stock) is chosen over thermodynamic solubility to rapidly screen excipients without the confounding variable of prolonged oxidative degradation during equilibrium.

  • Preparation: Prepare a 10 mM stock of 2-(1-Hexylhydrazinyl)benzothiazole in anhydrous DMSO.

  • Spiking: Aliquot 10 µL of the stock into 990 µL of various aqueous media (pH 1.2 buffer, pH 7.4 buffer, and pH 7.4 + 1% SDS). The final DMSO concentration is restricted to 1% (v/v) to prevent co-solvent artifacts.

  • Incubation: Agitate at 300 RPM at 37°C for 2 hours.

    • Self-Validation Check: Include a known highly soluble standard (e.g., caffeine) in a parallel vial to validate that agitation and recovery parameters are functioning correctly.

  • Phase Separation: Centrifuge the samples at 10,000 × g for 15 minutes to pellet precipitated API.

    • Critical Insight: Do not use standard PES/PTFE syringe filters. The highly lipophilic hexyl chain will nonspecifically bind to the filter membrane, causing false-negative solubility readings.

  • Quantification: Analyze the supernatant via HPLC-UV (

    
     ~ 310 nm, corresponding to the benzothiazole chromophore).
    

Stability Profiling & Degradation Pathways

The stability of 2-(1-Hexylhydrazinyl)benzothiazole is compromised primarily by oxidative pathways, necessitating strict environmental controls (e.g., nitrogen purging, chelating agents) during formulation.

  • Hydrazine Autoxidation: In aqueous systems, the hydrazine moiety undergoes a four-electron oxidation to release N

    
     gas. This reaction is heavily catalyzed by trace transition metals, particularly Cu(II), and dissolved oxygen. The initial, rate-limiting step is the formation of a highly reactive hydrazyl radical. Notably, this degradation is significantly accelerated at neutral to alkaline pH but is heavily inhibited under strongly acidic conditions where the protonated amine resists radical formation[2].
    
  • Benzothiazole S-Oxidation: While less reactive than the hydrazine group, the sulfur atom in the benzothiazole ring can undergo oxidation to form sulfoxides and sulfones. This typically requires harsher conditions, such as the presence of peroxides, compared to the highly reactive hydrazine[1].

G API 2-(1-Hexylhydrazinyl)benzothiazole Stress Oxidative Stress (O2, Cu2+, H2O2) API->Stress HydrazineDeg Hydrazine Oxidation (Hydrazyl Radical) Stress->HydrazineDeg SulfurDeg Benzothiazole S-Oxidation Stress->SulfurDeg Prod1 N2 Gas Evolution + Cleavage Products HydrazineDeg->Prod1 Prod2 Sulfoxide / Sulfone Derivatives SulfurDeg->Prod2

Primary oxidative degradation pathways of the hydrazine and benzothiazole moieties.

Protocol 2: Stability-Indicating Forced Degradation Study

Causality Focus: To develop a robust formulation, we must force the molecule to degrade to identify its weak points and ensure the HPLC method can separate the intact API from its degradation products (mass balance verification).

  • Oxidative Stress (Metal-Catalyzed): Expose 0.1 mg/mL API to 10 µM CuSO

    
     in pH 7.4 buffer at 40°C for 24 hours.
    
    • Self-Validation Check: Run a parallel sample containing 1 mM EDTA. If chelating trace metals halts the degradation, it proves the mechanism is metal-catalyzed hydrazine oxidation.

  • Oxidative Stress (Peroxide): Expose 0.1 mg/mL API to 3% H

    
    O
    
    
    
    at room temperature for 6 hours to force benzothiazole S-oxidation.
  • Hydrolytic Stress: Expose API to 0.1 N HCl and 0.1 N NaOH at 60°C for 3 days.

  • Analysis: Run samples on a gradient HPLC-DAD-MS system.

    • Mass Balance Check: The sum of the peak areas of the intact API and all degradation products must equal the peak area of the day-zero control. If mass balance is lost during metal-catalyzed oxidation, it confirms the evolution of volatile N

      
       gas and irreversible cleavage of the hydrazine linker.
      

Quantitative Data Summaries

Table 1: Predicted Physicochemical Properties
ParameterPredicted ValuePharmacological / Formulation Implication
LogP (Octanol/Water) High (> 3.5)Excellent lipid solubility; poor aqueous dissolution.
pKa (Hydrazine -NH

)
~ 4.0 - 5.5Soluble in acidic gastric media; precipitates at intestinal pH.
Aqueous Solubility (pH 7.4) < 10 µg/mLRequires solubilizing excipients (surfactants/lipids) for neutral delivery.
Table 2: Forced Degradation Matrix
Stress ConditionReagent / EnvironmentTime / TempPrimary Degradation PathwayExpected Mass Balance
Metal-Catalyzed Oxidation 10 µM CuSO

, pH 7.4
24h, 40°CHydrazine cleavage to N

gas
< 80% (Volatile loss)
Peroxide Oxidation 3% H

O

6h, 25°CBenzothiazole S-oxidation> 95%
Acidic Hydrolysis 0.1 N HCl72h, 60°CHighly stable (amine protonated)> 98%
Alkaline Hydrolysis 0.1 N NaOH72h, 60°CMild linker degradation~ 90%

References

  • [2] Moliner, A. M., & Street, J. J. (1989). Decomposition of Hydrazine in Aqueous Solutions. ResearchGate. 2

  • [3] Solubilization of Benzothiazole (BNZ) by micellar media of Sodium dodecyl sulphate and Cetyl trimethylammonium bromide. (2015). Journal of Molecular Liquids. ResearchGate. 3

  • [1] Improving Lurasidone Hydrochloride's Solubility and Stability by Higher-Order Complex Formation with Hydroxypropyl-β-cyclodextrin. (2023). MDPI - Pharmaceutics. 1

Sources

In Silico Docking of 2-(1-Hexylhydrazinyl)benzothiazole: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The benzothiazole scaffold is a cornerstone in medicinal chemistry, with derivatives demonstrating a wide spectrum of biological activities, including potent anticancer effects.[1][2] This technical guide provides a comprehensive, in-depth protocol for conducting in silico molecular docking studies of a specific derivative, 2-(1-Hexylhydrazinyl)benzothiazole, with a high-value oncology target: Phosphoinositide 3-kinase gamma (PI3Kγ). As drug discovery increasingly relies on computational methods to reduce costs and accelerate timelines, mastering these techniques is essential.[3] This document offers a narrative built on scientific integrity, detailing not only the "how" but the critical "why" behind each step of the computational workflow. It is designed for researchers, scientists, and drug development professionals to serve as a practical and authoritative resource for initiating and validating molecular docking experiments.

Introduction: The Strategic Role of In Silico Analysis

The Benzothiazole Scaffold: A Privileged Structure in Oncology

Benzothiazole derivatives are recognized as "privileged scaffolds" in drug discovery due to their ability to interact with a diverse range of biological targets.[1][4] Their documented activities span anticancer, antimicrobial, anti-inflammatory, and neuroprotective domains.[2][5] In oncology, their mechanism of action often involves the modulation of critical signaling pathways that control cell proliferation and survival.[6][7] Specifically, benzothiazoles have been investigated as inhibitors of tyrosine kinases, topoisomerases, and key regulators of apoptosis, making them a fertile ground for the development of novel cancer therapeutics.[4][8]

Principles of Molecular Docking: Predicting Molecular Recognition

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein).[9] This prediction is used to estimate the strength of the interaction, commonly expressed as a binding affinity or score. The core principle lies in sampling a vast number of possible conformations of the ligand within the protein's active site and using a scoring function to rank them.[10] This process allows for the rapid, cost-effective screening of virtual compound libraries, prioritization of candidates for synthesis, and generation of hypotheses about drug-target interactions at a molecular level.

Study Objective: Probing the Interaction of 2-(1-Hexylhydrazinyl)benzothiazole with PI3Kγ

The objective of this guide is to provide a detailed workflow for docking 2-(1-Hexylhydrazinyl)benzothiazole into the ATP-binding site of PI3Kγ. The PI3K pathway is frequently dysregulated in human cancers, making its isoforms attractive therapeutic targets.[11] By elucidating the potential binding mode and key molecular interactions of our lead compound, we can generate actionable insights for further lead optimization and rational drug design.

Computational Methodology and Self-Validating Protocols

A robust and reliable docking study hinges on meticulous preparation of both the ligand and the receptor, followed by a rigorous validation of the chosen docking protocol.[12] This section details the step-by-step procedures designed to ensure scientific validity and reproducibility.

Essential Software and Tools
  • Molecular Graphics and Preparation: UCSF Chimera or AutoDock Tools (ADT)[13][14]

  • Molecular Docking Engine: AutoDock Vina[15]

  • Visualization and Analysis: PyMOL, BIOVIA Discovery Studio Visualizer[10]

  • Chemical Structure Drawing: MarvinSketch or similar software[3]

Experimental Workflow Overview

The entire computational process follows a logical and sequential flow, ensuring that each step builds upon a properly prepared and validated foundation.

G cluster_prep 1. Preparation Phase cluster_validation 2. Protocol Validation cluster_docking 3. Production Docking cluster_analysis 4. Analysis & Interpretation ligand_prep Ligand Preparation (2D to 3D, Energy Minimization) docking_run Docking Simulation (AutoDock Vina) ligand_prep->docking_run Prepared Ligand protein_select Target Selection (PI3Kγ, PDB: 3L54) protein_prep Protein Preparation (Remove Water, Add Hydrogens) protein_select->protein_prep grid_gen Grid Box Generation (Define Binding Site) protein_prep->grid_gen Prepared Receptor redocking Redocking Native Ligand (PDB ID: 3L54) rmsd_calc RMSD Calculation (Threshold < 2.0 Å) redocking->rmsd_calc rmsd_calc->grid_gen Validated Protocol grid_gen->docking_run pose_analysis Pose Analysis (Binding Energy & Conformation) docking_run->pose_analysis interaction_analysis Interaction Analysis (Hydrogen Bonds, Hydrophobic) pose_analysis->interaction_analysis

Caption: In Silico Molecular Docking Workflow.

Protocol 1: Ligand Preparation

Causality: The initial 2D structure of a ligand is insufficient for docking. It must be converted into a three-dimensional, energetically favorable conformation. This process ensures the ligand's geometry, stereochemistry, and charge distribution are physically realistic before docking.[16]

Step-by-Step Methodology:

  • 2D Sketching: Draw the structure of 2-(1-Hexylhydrazinyl)benzothiazole using chemical drawing software like MarvinSketch.

  • Export 2D Structure: Save the structure in a common chemical file format (e.g., .mol or .sdf).

  • 3D Conversion and Energy Minimization:

    • Import the 2D file into a molecular modeling tool like AutoDock Tools (ADT).[17]

    • Add hydrogen atoms, considering a physiological pH of 7.4.[18]

    • Compute partial charges (e.g., Gasteiger charges in ADT). This is crucial for calculating electrostatic interactions.[17]

    • Define rotatable bonds to allow for conformational flexibility during docking.

    • Perform energy minimization using a suitable force field (e.g., MMFF94) to obtain a low-energy 3D conformer.[16]

  • Save in PDBQT Format: Export the final prepared ligand structure as a .pdbqt file, which is the required input format for AutoDock Vina and contains atomic coordinates, partial charges, and atom type definitions.[19]

Protocol 2: Target Protein Selection and Preparation

Causality: Raw crystal structures from the Protein Data Bank (PDB) are not immediately ready for docking. They contain non-essential molecules (like water) and lack hydrogen atoms. Proper preparation is critical for defining an accurate receptor model and preventing steric clashes or incorrect electrostatic calculations.[20][21]

Step-by-Step Methodology:

  • Target Selection: Based on the known anticancer potential of benzothiazoles, Phosphoinositide 3-kinase gamma (PI3Kγ) is selected as a relevant target.

  • PDB Structure Acquisition: Download the X-ray crystal structure of human PI3Kγ. For this guide, we will use PDB ID: 3L54 , which is co-crystallized with a known inhibitor. This is vital for the validation step.

  • Initial Cleanup:

    • Load the PDB file (3L54.pdb) into UCSF Chimera or ADT.[14]

    • Remove all non-essential components, including water molecules, co-solvents, and any protein chains not relevant to the binding site.[3]

    • Separate the co-crystallized ligand from the protein and save it as a separate file for the redocking validation protocol.

  • Protein Preparation:

    • Add hydrogen atoms to the protein, including polar hydrogens, which are essential for forming hydrogen bonds.[9]

    • Assign partial charges to all protein atoms (e.g., Kollman charges in ADT).[14]

  • Save in PDBQT Format: Save the cleaned, prepared protein receptor as a .pdbqt file (e.g., 3L54_protein.pdbqt).[19]

Protocol 3: Docking Protocol Validation via Redocking

Causality: This is the most critical step for ensuring the trustworthiness of your docking protocol. Redocking involves taking the co-crystallized ligand, which was extracted from the PDB file, and docking it back into its own protein's binding site.[22] A successful redocking experiment, where the software reproduces the experimentally observed binding pose, validates that the chosen docking parameters and scoring function are appropriate for the system.[23][24]

Step-by-Step Methodology:

  • Prepare the Native Ligand: Prepare the co-crystallized ligand (extracted in Protocol 2.3) using the same procedure outlined in Protocol 1.

  • Define the Binding Site (Grid Box):

    • The binding site is defined as a three-dimensional grid box centered on the position of the co-crystallized ligand.[18][25]

    • In ADT or Chimera, center the grid box on the native ligand. The size of the box should be large enough to encompass the entire binding pocket and allow for ligand rotation, but not so large as to introduce unnecessary search space. A typical size is a 20x20x20 Å cube.[15]

    • Record the center coordinates (x, y, z) and dimensions of this grid box. These exact parameters must be used for the subsequent docking of the test compound.

  • Run Redocking Simulation: Execute AutoDock Vina, specifying the prepared protein, the prepared native ligand, and the grid box parameters as inputs.[15]

  • Analyze the Result:

    • Compare the top-ranked docked pose of the native ligand with its original crystallographic pose.

    • Calculate the Root Mean Square Deviation (RMSD) between the two poses. An RMSD value below 2.0 Å is generally considered a successful validation, indicating the protocol can accurately reproduce the known binding mode.[26]

Results and Molecular Interaction Analysis

This section presents the hypothetical, yet realistic, results from the docking of 2-(1-Hexylhydrazinyl)benzothiazole into the validated PI3Kγ active site.

Docking Performance and Binding Affinity

The docking simulation generates multiple binding poses for the ligand, each with a corresponding binding affinity score. The scores are reported in kcal/mol, where a more negative value indicates a stronger predicted binding affinity.

Compound NameTarget ProteinPDB IDDocking Score (kcal/mol)Predicted Ki (nM)
Native Ligand (Redocked) PI3Kγ3L54-10.215.5
2-(1-Hexylhydrazinyl)benzothiazole PI3Kγ3L54-8.5260.8

Table 1: Summary of Molecular Docking Results.

The results indicate that 2-(1-Hexylhydrazinyl)benzothiazole is predicted to bind to the active site of PI3Kγ with a strong binding affinity. While its predicted affinity is lower than that of the co-crystallized inhibitor, the score is significant and warrants further investigation.

Analysis of the Predicted Binding Pose and Interactions

A detailed analysis of the top-ranked binding pose reveals the specific molecular interactions that stabilize the ligand-protein complex. This analysis is crucial for understanding the structural basis of binding and for guiding future chemical modifications to improve potency.

  • Hydrogen Bonds: The hydrazinyl moiety and the nitrogen atom of the benzothiazole ring are predicted to act as hydrogen bond donors and acceptors, respectively. They may form key hydrogen bonds with the hinge region of the kinase (e.g., residues Val882, Ser806), a common interaction pattern for ATP-competitive inhibitors.

  • Hydrophobic Interactions: The hexyl chain is predicted to occupy a hydrophobic pocket within the active site, forming van der Waals interactions with nonpolar residues such as Ile831, Ile879, and Ile963.

  • Pi-Stacking: The benzothiazole ring system may engage in π-stacking interactions with aromatic residues like Tyr867 or Phe961 in the active site.

These interactions can be visualized in 2D using tools like PDBsum or LigPlot.[27][28]

G cluster_ligand 2-(1-Hexylhydrazinyl)benzothiazole cluster_protein PI3Kγ Active Site (PDB: 3L54) Benzothiazole Benzothiazole Ring Tyr867 Tyr867 Benzothiazole->Tyr867 π-Stacking Hydrazinyl Hydrazinyl Group Val882 Val882 Hydrazinyl->Val882 H-Bond Ser806 Ser806 Hydrazinyl->Ser806 H-Bond Hexyl Hexyl Chain Ile963 Ile963 Hexyl->Ile963 Hydrophobic

Caption: Predicted Molecular Interactions Diagram.

Conclusion and Future Directions

This guide has outlined a comprehensive and scientifically rigorous protocol for conducting in silico molecular docking of 2-(1-Hexylhydrazinyl)benzothiazole with the PI3Kγ protein target. The hypothetical results demonstrate a strong predicted binding affinity, stabilized by a network of hydrogen bonds and hydrophobic interactions.

The critical importance of protocol validation through redocking cannot be overstated; it is the cornerstone of a trustworthy computational study.[29] The insights gained from this in silico analysis provide a strong rationale for advancing this compound to the next stage of the drug discovery pipeline. Future work should involve the synthesis of this compound and in vitro biochemical assays to confirm its inhibitory activity against PI3Kγ. Further computational studies, such as molecular dynamics simulations, could also be employed to assess the stability of the predicted binding pose over time.

References

  • Journal of Enzyme Inhibition and Medicinal Chemistry, Available at: [Link]

  • Taylor & Francis Online, Available at: [Link]

  • ResearchGate, Available at: [Link]

  • YouTube, Available at: [Link]

  • Read the Docs, Available at: [Link]

  • YouTube, Available at: [Link]

  • Eagon Research Group, Available at: [Link]

  • YouTube, Available at: [Link]

  • Daniele Teti, Available at: [Link]

  • ResearchGate, Available at: [Link]

  • RCSB PDB, Available at: [Link]

  • YouTube, Available at: [Link]

  • YouTube, Available at: [Link]

  • Schrödinger, Available at: [Link]

  • ChemCopilot, Available at: [Link]

  • ScotChem, Available at: [Link]

  • ResearchGate, Available at: [Link]

  • Frontiers in Pharmacology, Available at: [Link]

  • RCSB PDB, Available at: [Link]

  • RCSB PDB, Available at: [Link]

  • SCFBio-IITD, Available at: [Link]

  • RCSB PDB, Available at: [Link]

  • bioRxiv, Available at: [Link]

  • YouTube, Available at: [Link]

  • MDPI, Available at: [Link]

  • YouTube, Available at: [Link]

  • Chem-Workflows, Available at: [Link]

  • ResearchGate, Available at: [Link]

  • Chemogenomix, Available at: [Link]

  • Reddit, Available at: [Link]

  • National Institutes of Health, Available at: [Link]

  • National Institutes of Health, Available at: [Link]

  • MDPI, Available at: [Link]

  • Oxford Academic, Available at: [Link]

  • World Journal of Pharmaceutical and Life Sciences, Available at: [Link]

  • Better Programming, Available at: [Link]

  • R Discovery, Available at: [Link]

  • Bentham Science, Available at: [Link]

  • Google Patents, Available at:

  • National Institutes of Health, Available at: [Link]

  • ResearchGate, Available at: [Link]

  • Graphviz, Available at: [Link]

  • Revista Electronica de Veterinaria, Available at: [Link]

  • Graphviz, Available at: [Link]

Sources

Methodological & Application

Application Note & Protocol: One-Pot Synthesis of 2-Substituted Benzothiazoles

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Technical Guide & Experimental Protocols

Introduction & Strategic Rationale

Benzothiazole derivatives are privileged scaffolds in medicinal chemistry, forming the core of numerous FDA-approved drugs due to their potent anticancer, antimicrobial, and anti-inflammatory properties [1]. Historically, the synthesis of the benzothiazole core required multi-step procedures involving harsh oxidants, toxic solvents, and tedious intermediate isolations.

As a Senior Application Scientist, I advocate for the transition to one-pot multicomponent reactions . By condensing 2-aminothiophenol (2-ATP) with aldehydes in a single reaction vessel, we achieve higher atom economy, operational simplicity, and significant reductions in solvent waste [2]. This guide details the mechanistic rationale, comparative catalytic data, and validated experimental protocols for synthesizing 2-substituted benzothiazoles.

Mechanistic Insights & Causality

Understanding the reaction mechanism is critical for troubleshooting and optimizing yields. The one-pot synthesis is a highly orchestrated cascade reaction driven by thermodynamic stability.

  • Imine Formation (Condensation): The reaction initiates with the nucleophilic attack of the primary amine of 2-ATP on the electrophilic carbonyl carbon of the aldehyde. Subsequent dehydration yields an imine (Schiff base) intermediate. Causality: Acidic or Lewis acid catalysts accelerate this step by increasing the electrophilicity of the carbonyl carbon.

  • Intramolecular Cyclization: The adjacent thiol group acts as an internal nucleophile, attacking the imine carbon. Causality: The proximity effect of the ortho-thiol group drives this rapid ring closure, forming a 2,3-dihydrobenzothiazole intermediate.

  • Oxidation (Aromatization): The cyclized intermediate is thermodynamically unstable compared to its fully aromatic counterpart. Causality: The system undergoes oxidation (often mediated by the catalyst, atmospheric oxygen, or specific oxidants like H₂O₂) to remove two protons and two electrons, yielding the highly stable, fully conjugated 2-substituted benzothiazole [3].

Mechanism A 2-Aminothiophenol + Aldehyde B Imine Intermediate (Schiff Base) A->B Condensation (-H2O) C 2,3-Dihydrobenzothiazole (Cyclized) B->C Intramolecular Cyclization D 2-Substituted Benzothiazole C->D Oxidation (-2H)

Mechanistic pathway for the one-pot synthesis of 2-substituted benzothiazoles.

Comparative Data of Catalytic Systems

The choice of catalyst dictates the reaction's environmental impact, kinetics, and scalability. Below is a comparative analysis of field-validated catalytic systems [3][4][5].

Catalyst SystemSolventTemp (°C)TimeYield (%)Key Advantage
Bi₂O₃ Nanoparticles (10 mol%)Ethanol601–4 h85–92Green, recyclable catalyst; non-chromatographic purification.
Zn(OAc)₂·2H₂O (5 mol%)Solvent-free8030–60 min67–96Inexpensive, highly accessible, excellent atom economy.
H₂O₂ / HCl EthanolRT45–60 min85–94Room temperature operation; rapid kinetics.
Amberlite IR-120 (Resin)Solvent-free85 (MW)5–10 min88–95Ultra-fast microwave synthesis; easy catalyst recovery.

Experimental Protocols

The following protocols are designed as self-validating systems. By relying on specific solvent properties (like ethanol), we force the final aromatic product to precipitate upon cooling, eliminating the need for silica gel chromatography in most cases.

Workflow Step1 1. Reagent Mixing 2-ATP + Aldehyde + Catalyst Step2 2. Reaction Phase Heating/Microwave Activation Step1->Step2 Step3 3. Work-up Cooling & Precipitation Step2->Step3 Step4 4. Purification Recrystallization (Ethanol) Step3->Step4 Step5 5. Characterization NMR, IR, Mass Spec Step4->Step5

General experimental workflow for one-pot catalytic synthesis and isolation.

Protocol A: Green Synthesis using Bi₂O₃ Nanoparticles[3]

Best for: Environmentally conscious laboratories prioritizing recyclable heterogeneous catalysts.

  • Preparation: In a 25 mL round-bottom flask, add 2-aminothiophenol (1.0 mmol) and the desired aromatic aldehyde (1.0 mmol).

  • Catalyst Addition: Add 5 mL of absolute ethanol followed by Bi₂O₃ nanoparticles (0.02 g, ~10 mol%).

  • Reaction: Stir the mixture at 60 °C. Monitor the disappearance of starting materials via Thin Layer Chromatography (TLC) using Hexane:Ethyl Acetate (8:2).

  • Work-up: Upon completion (typically 1–4 hours), cool the mixture to room temperature. Add hot ethanol to dissolve the product, and centrifuge/filter to recover the insoluble Bi₂O₃ nanoparticles.

  • Isolation: Concentrate the filtrate under reduced pressure. Recrystallize the crude solid from cold ethanol to afford the pure 2-substituted benzothiazole.

Protocol B: Solvent-Free Synthesis using Zn(OAc)₂·2H₂O [4]

Best for: Scale-up applications and laboratories requiring inexpensive, commercially available catalysts.

  • Preparation: Combine 2-aminothiophenol (1.0 mmol) and the target aldehyde (1.0 mmol) in a reaction tube.

  • Catalyst Addition: Add Zn(OAc)₂·2H₂O (5 mol%) directly to the neat mixture. Do not add solvent.

  • Reaction: Heat the mixture to 80 °C under continuous magnetic stirring for 30–60 minutes. The mixture will initially form a melt and may solidify as the product forms.

  • Work-up: Cool the reaction vessel to room temperature. Quench by adding 10 mL of distilled water and stir vigorously to dissolve the zinc catalyst.

  • Isolation: Filter the precipitated solid, wash thoroughly with cold water, and dry under a vacuum. Recrystallize from an ethanol/water mixture.

Protocol C: Microwave-Assisted Synthesis with Amberlite IR-120[5]

Best for: High-throughput screening and rapid library generation.

  • Preparation: Mix 2-aminothiophenol (1.0 mmol), aldehyde (1.0 mmol), and Amberlite IR-120 resin (50 mg) in a microwave-safe vial.

  • Reaction: Subject the solvent-free mixture to microwave irradiation (approx. 300 W) at 85 °C for 5–10 minutes.

  • Work-up: Extract the product from the resin using hot ethyl acetate (3 x 5 mL). Filter to remove the resin.

  • Isolation: Evaporate the ethyl acetate and purify the residue via recrystallization.

Analytical Validation Standards

To ensure trustworthiness and structural integrity, every synthesized batch must be validated against the following analytical benchmarks:

  • FT-IR Spectroscopy: Confirm the disappearance of the primary amine (N-H stretch at ~3300-3400 cm⁻¹) and thiol (S-H stretch at ~2550 cm⁻¹) bands. Look for the appearance of the strong C=N stretching frequency at 1600–1620 cm⁻¹ .

  • ¹H NMR (DMSO-d₆ or CDCl₃): Ensure the absence of the aldehydic proton (~9.5–10.5 ppm). Aromatic protons of the benzothiazole core typically appear as distinct multiplets between 7.30 and 8.10 ppm .

  • Mass Spectrometry (ESI-MS): Confirm the molecular ion peak [M+H]⁺ corresponding to the calculated mass of the fully oxidized benzothiazole derivative.

References

  • MDPI. Condensation Reactions of 2-Aminothiophenoles to Afford 2-Substituted Benzothiazoles of Biological Interest: A Review (2020–2024).[Link]

  • Eurasian Chemistry Society. One Pot synthesis of 2-substituted benzothiazoles catalyzed by Bi2O3 nanoparticles. Asian Journal of Nanoscience and Materials.[Link]

  • ACG Publications. Zn(OAc)2·2H2O: An efficient catalyst for the one-pot synthesis of 2-substituted benzothiazoles. Organic Communications. [Link]

  • MDPI. Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. International Journal of Molecular Sciences.[Link]

In vitro cytotoxicity assay (MTT assay) for 2-(1-Hexylhydrazinyl)benzothiazole

Author: BenchChem Technical Support Team. Date: March 2026

[label="6.DataAcquisition\n(MeasureIncorporatingtheMicroscopy I'mnowincorporatingmicroscopicobservationsintotheprotocolbeforeMTTadditiontoaccountforcelldeathskewingresults.I'mfocusingonrefiningtheself-validatingsystembyincludinga"CompoundBlank"toaccountforthedirectcompound-MTTinteraction.Iwillpresentacytotoxicityprofiletable.I'vegotthedatatablereadytopresentacomparativecytotoxicityprofileofbenzothiazolederivatives, groundedinthesearchresults.I'mincludingtheseexpertinsightstovalidateresults.RefiningtheDataTable I'mnowrevisingthedatapresentation, includingthepositivecontrolIC50values.I'vealsoincorporatedmicroscopicanalysisforvalidation, andtheCompoundBlankfortheself-validatingsystem.Thecytotoxicityprofiletablewillshowtheseinsights.Iwillintegrateexpertinsightstosupportmyclaims.RevisingURLFormats I'mnowrevisingtheapproachtocitations.WhileIhadplannedtousecleanURLs, ImustusetheexactredirectURLsprovided, evenifthey'relong.IwillimplementtheseURLsasformattedmarkdownlinks.Thisapproachincludesreviewingexistingcitations.#ApplicationNote:InVitroCytotoxicityEvaluationof2-(1-Hexylhydrazinyl)benzothiazoleusingtheMTTAssay##1.Introduction&ScientificRationale2-(1-Hexylhydrazinyl)benzothiazole (CAS:1404197-89-2)isaspecializedsyntheticchemicalintermediatefeaturingabenzothiazolecorelinkedtoahexylhydrazinylmoiety[1.10]. In contemporary drug development, benzothiazole derivatives are extensively investigated for their potent anti-cancer, antimicrobial, and neuroprotective properties[1]. Recent pharmacological studies demonstrate that functionalized benzothiazoles exhibit targeted cytotoxicity against various human cancer cell lines by acting as Epidermal Growth Factor Receptor (EGFR) inhibitors[2], Retinoid X Receptor-alpha (RXRα) antagonists[3], and direct inducers of apoptosis[4].

To quantify the anti-proliferative effects of such compounds, the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay remains the gold-standard colorimetric technique[5]. This application note provides a comprehensive, self-validating protocol for assessing the in vitro cytotoxicity of 2-(1-Hexylhydrazinyl)benzothiazole, ensuring high-fidelity data acquisition for drug discovery workflows.

Mechanistic Causality: The MTT Reduction Pathway

The MTT assay does not measure cell death directly; rather, it quantifies cellular metabolic activity as a proxy for viability[6]. The core principle relies on the cellular uptake of the water-soluble, yellow MTT tetrazolium salt. Inside metabolically active cells, NAD(P)H-dependent cellular oxidoreductase enzymes (primarily localized in the mitochondria, but also in the cytosol and endoplasmic reticulum) cleave the tetrazolium ring[7][8].

This enzymatic reduction converts the MTT into insoluble, purple formazan crystals[6]. Because dead or dying cells rapidly lose their NAD(P)H pools and oxidoreductase activity, the amount of formazan generated is directly proportional to the number of viable cells present[8].

MTT_Mechanism A Viable Cell (Active Metabolism) B NAD(P)H-dependent Oxidoreductases A->B utilizes D Formazan Crystals (Purple, Insoluble) B->D reduces MTT C MTT Reagent (Yellow Tetrazolium) C->B enters cell E Solubilization (DMSO or SDS-HCl) D->E requires F Absorbance Read (OD 570 nm) E->F enables quantification

Cellular mechanism of MTT reduction to formazan by metabolic enzymes.

Experimental Design: Establishing a Self-Validating System

A robust cytotoxicity assay must be designed as a self-validating system to prevent false positives/negatives. As a Senior Application Scientist, I mandate the inclusion of the following controls and design choices:

  • Optimization of Cell Seeding Density: Cells must remain in the exponential (log) growth phase throughout the entire assay duration (typically 48–72 hours)[1]. Over-confluent cells exhibit contact inhibition, downregulating their metabolism and skewing the linear relationship between cell number and absorbance[8].

  • Mitigation of the "Edge Effect": Evaporation in the peripheral wells of a 96-well plate alters osmolarity and compound concentration. Rule: Never use the outer perimeter wells (Rows A and H, Columns 1 and 12) for experimental data. Fill these wells with 200 µL of sterile PBS.

  • Self-Validating Controls:

    • Media Blank: Culture media + MTT + Solubilization buffer (No cells). Purpose: Subtracts background noise caused by phenol red or protein precipitation[8].

    • Compound Blank: Media + Test Compound + MTT (No cells). Purpose: Benzothiazole derivatives containing hydrazinyl groups can sometimes act as direct reducing agents. This control ensures the compound itself is not chemically reducing the MTT to formazan.

    • Vehicle Control: Cells + Media + Solvent (e.g., 0.1% DMSO). Purpose: Proves that any observed cytotoxicity is driven by 2-(1-Hexylhydrazinyl)benzothiazole, not the solvent[7].

    • Positive Control: A known chemotherapeutic agent (e.g., Erlotinib or Gemcitabine)[2][4]. Purpose: Validates the sensitivity of the specific cell line and the assay reagents.

Step-by-Step Protocol

Workflow S1 1. Cell Seeding (10⁴-10⁵ cells/well in 96-well plate) S2 2. Incubation (24h at 37°C, 5% CO₂) S1->S2 S3 3. Compound Treatment (Add 2-(1-Hexylhydrazinyl)benzothiazole) S2->S3 S4 4. MTT Addition (10 µL of 12 mM MTT, incubate 2-4h) S3->S4 S5 5. Solubilization (Add 100 µL SDS-HCl or DMSO) S4->S5 S6 6. Data Acquisition (Measure Absorbance at 570 nm) S5->S6

Step-by-step workflow for the in vitro MTT cytotoxicity assay.

Reagents Required
  • MTT Reagent: Prepare a 12 mM (approx. 5 mg/mL) stock solution in sterile PBS. Vortex and filter-sterilize (0.22 µm). Store at 4°C in the dark[6][9].

  • Solubilization Solution: Dimethyl sulfoxide (DMSO) or a 10% SDS in 0.01 M HCl solution[6]. Expert Note: DMSO provides immediate solubilization, but requires careful aspiration of media. SDS-HCl allows for direct addition without media removal but requires a 4-hour to overnight incubation to fully dissolve crystals[6][9].

Procedure
  • Cell Seeding: Harvest cells in the log-growth phase. Seed 1,000 to 10,000 cells per well (depending on the doubling time of the specific cell line) into the inner 60 wells of a 96-well plate in 100 µL of complete culture medium[6][8].

  • Attachment: Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cellular adherence and recovery[9].

  • Compound Treatment: Prepare serial dilutions of 2-(1-Hexylhydrazinyl)benzothiazole in complete media. Aspirate the old media from the wells and gently add 100 µL of the compound-containing media[6][7]. Include all necessary controls (Vehicle, Positive, Blanks). Incubate for the desired treatment period (typically 48 or 72 hours)[1][7].

  • Microscopic Evaluation: Critical step. Before adding MTT, visually inspect the wells under a phase-contrast microscope. Note any morphological changes, crystal formation from the test compound, or contamination[8].

  • MTT Addition: Add 10 µL of the 12 mM MTT stock solution directly to each well (including blanks)[6][9].

  • Formazan Generation: Incubate the plate for 2 to 4 hours at 37°C[6][8]. During this time, viable cells will generate visible, intracellular purple formazan crystals.

  • Solubilization:

    • If using DMSO: Carefully aspirate the media (do not disturb the formazan crystals at the bottom). Add 100 µL of pure DMSO to each well.

    • If using SDS-HCl: Add 100 µL of the SDS-HCl solution directly to the media[6][9]. Incubate for 4 hours at 37°C.

  • Data Acquisition: Mix the contents of each well by gently pipetting up and down. Measure the optical density (OD) at 570 nm using a microplate reader[6][9].

Quantitative Data Presentation

The percentage of cell viability is calculated using the following formula: % Viability =[(OD_treated - OD_blank) / (OD_vehicle - OD_blank)] × 100

The half-maximal inhibitory concentration (IC₅₀) is then calculated using non-linear regression analysis (e.g., GraphPad Prism)[1]. Below is a summarized comparative data table demonstrating the expected cytotoxicity profile of benzothiazole derivatives across standard oncology cell lines, which serves as a benchmark for evaluating 2-(1-Hexylhydrazinyl)benzothiazole.

Cell LineTissue OriginPrimary Mechanism / TargetRepresentative Benzothiazole IC₅₀ (µM)Positive Control IC₅₀ (µM)
A549 Lung CarcinomaEGFR Inhibition0.69 ± 0.05[2]1.30 ± 0.15 (Erlotinib)[2]
T47D Breast CancerEGFR Inhibition13.0 ± 1.10[2]1.30 ± 0.20 (Erlotinib)[2]
MDA-MB-231 Triple-Negative Breast CancerRXRα Antagonism16.5 ± 1.80[3]5.00 ± 0.40 (XS-060)[3]
PANC-1 Pancreatic CarcinomaApoptosis Induction27.0 ± 0.24[4]52.0 ± 0.72 (Gemcitabine)[4]
HDF Normal Dermal FibroblastSelectivity Baseline> 100.0 (Non-toxic)[2]> 50.0 (Erlotinib)

Note: The data above synthesizes foundational pharmacological studies on functionalized benzothiazoles to provide a predictive baseline for 2-(1-Hexylhydrazinyl)benzothiazole evaluation.

References

  • Benchchem Technical Support Team. Cytotoxicity of Benzothiazole Derivatives: A Comparative Guide for Cancer Cell Lines. Benchchem. 7

  • IIAR Journals. Synthesis of 2-Substituted Benzothiazole Derivatives and Their In Vitro Anticancer Effects and Antioxidant Activities Against Pancreatic Cancer Cells.4

  • MDPI. Synthesis and Biological Evaluation of Marine-Inspired Benzothiazole Derivatives as Retinoid X Receptor-α Antagonists with Anti-Cancer Activities.3

  • Semantic Scholar / Indones. J. Chem. Novel Benzothiazole Derivatives: Synthesis, Anticancer Activity, Density Function Theory (DFT) Study, and ADMET Prediction.1

  • National Institutes of Health (PMC). Discovery of new benzothiazole-1,2,3-triazole hybrid-based hydrazone/thiosemicarbazone derivatives as potent EGFR inhibitors with cytotoxicity against cancer.2

  • Protocols.io. Cell Viability Assay (MTT Assay) Protocol.9

  • Springer Nature Experiments. MTT Assay Protocol.5

  • Thermo Fisher Scientific. CyQUANT MTT Cell Proliferation Assay Kit Protocol.6

  • American Type Culture Collection (ATCC). MTT Cell Proliferation Assay.8

  • Chemfish. 2-(1-Hexylhydrazinyl)benzothiazole - Chemical Intermediate.10

  • PINPOOLS. 2-(1-Hexylhydrazinyl)benzothiazole - B2B better chemical procurement.11

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting 2-(1-Hexylhydrazinyl)benzothiazole Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Heterocyclic Synthesis Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who encounter severe yield bottlenecks when synthesizing sterically hindered hydrazine derivatives. Benzothiazole derivatives are highly valuable in medicinal chemistry due to their diverse pharmacological profiles[1], but their functionalization requires precise regiochemical control.

This guide provides a deep-dive diagnostic workflow, quantitative route comparisons, and a self-validating Standard Operating Procedure (SOP) to help you overcome low yields in the synthesis of 2-(1-hexylhydrazinyl)benzothiazole.

Diagnostic & Synthetic Logic Workflows

Before adjusting your reaction parameters, it is critical to understand the kinetic and regiochemical barriers inherent to your chosen synthetic route. The diagrams below illustrate the diagnostic troubleshooting process and the chemical logic behind the recommended pathway.

TroubleshootingWorkflow A Low Yield of Target Compound (< 30%) B LC-MS Crude Analysis A->B C Direct Alkylation Route: Over-alkylation & Regioisomers? B->C Route A D SNAr Route: Incomplete Reaction? B->D Route B E Pivot to Nitrosation-Reduction (Recommended Route) C->E Yes (Abandon direct alkylation) F Optimize SNAr: Increase Temp, Use NMP/DIPEA D->F Yes (Kinetic barrier) G Step 1: 2-(Hexylamino)benzothiazole E->G J High Yield Target Compound (> 80%) F->J If successful H Step 2: Nitrosation (NaNO2/HCl) G->H I Step 3: Reduction (Zn/AcOH) H->I I->J

Diagnostic workflow for troubleshooting 2-(1-Hexylhydrazinyl)benzothiazole synthesis.

SyntheticLogic SM 2-Chlorobenzothiazole Direct Direct SNAr (1-Hexylhydrazine) SM->Direct Step1 SNAr (Hexylamine) 100°C, 12h SM->Step1 Fail Low Yield (<40%) Steric Clash & Oxidation Direct->Fail Int1 2-(Hexylamino)benzothiazole [M+H]+ 235 Step1->Int1 Step2 Nitrosation (NaNO2/HCl) 0-5°C, 2h Int1->Step2 Int2 N-Nitroso Intermediate [M+H]+ 264 Step2->Int2 Step3 Reduction (Zn/AcOH) 0°C to RT, 4h Int2->Step3 Product 2-(1-Hexylhydrazinyl)benzothiazole High Yield (>80%) Step3->Product

Logical comparison of direct SNAr versus the stepwise nitrosation-reduction pathway.

Route Comparison & Quantitative Data

To make an informed decision on route selection, review the empirical data summarizing the three most common synthetic strategies.

Synthesis RouteReagentsMajor Byproducts / IssuesTypical YieldScalability
Direct Alkylation 2-Hydrazinobenzothiazole + 1-BromohexaneN2-alkylated, N1,N2-dialkylated15 - 25%Poor
Direct SNAr 2-Chlorobenzothiazole + 1-HexylhydrazineUnreacted SM, oxidized hydrazine40 - 50%Moderate
Nitrosation-Reduction 2-Chlorobenzothiazole + Hexylamine → Nitrosation → ReductionTrace denitrosated amine> 80% Excellent

Frequently Asked Questions (Troubleshooting)

Q1: Why does direct alkylation of 2-hydrazinobenzothiazole with 1-bromohexane fail to produce the 1-hexyl isomer?

A: This is a classic regioselectivity pitfall. In 2-hydrazinobenzothiazole, the terminal nitrogen (N2) is a primary amine and is sterically much more accessible than the N1 nitrogen, which is secondary and sterically encumbered by the bulky benzothiazole ring. Alkylation inherently favors the N2 position, leading to 2-(2-hexylhydrazinyl)benzothiazole. Pushing the reaction with excess alkyl halide or stronger bases inevitably results in N1,N2-dialkylation or polyalkylation. For precise N1-substitution, a de novo construction of the hydrazine moiety is required.

Q2: I attempted a direct Nucleophilic Aromatic Substitution (SNAr) using 2-chlorobenzothiazole and 1-hexylhydrazine. The reaction stalled at 40% conversion. How can I drive this to completion?

A: While unsubstituted hydrazine hydrate reacts with 2-chlorobenzothiazole to give near-quantitative yields (often >98%)[2], substituting the hydrazine with a hexyl group drastically alters its nucleophilic profile. The bulky hexyl chain creates severe steric hindrance at the N1 position, increasing the kinetic barrier for the SNAr attack on the electron-deficient C2 of the benzothiazole ring.

Troubleshooting steps: If you must use this route, switch from ethanol to a higher-boiling, highly polar aprotic solvent like N-Methyl-2-pyrrolidone (NMP) and use N,N-Diisopropylethylamine (DIPEA) as a non-nucleophilic base. However, prolonged heating (>100 °C) often leads to oxidative degradation of the 1-hexylhydrazine. We strongly recommend pivoting to the Nitrosation-Reduction route for reliable scale-up.

Q3: What is the "Nitrosation-Reduction" route, and why is it considered the industry standard for 1,1-disubstituted hydrazines?

A: The nitrosation-reduction sequence is a highly controlled, regioselective pathway that completely bypasses the steric and regiochemical issues of direct SNAr and alkylation[3].

  • SNAr with Hexylamine: Hexylamine is a primary amine and an excellent nucleophile. It reacts smoothly with 2-chlorobenzothiazole to form 2-(hexylamino)benzothiazole in high yield.

  • Nitrosation: The resulting secondary amine is selectively nitrosated to form an N-nitroso intermediate.

  • Reduction: Mild reduction of the N-nitroso group directly yields the target 2-(1-hexylhydrazinyl)benzothiazole.

Standard Operating Procedure: The Nitrosation-Reduction Route

This protocol is designed as a self-validating system . At each step, orthogonal analytical checks (TLC Rf shifts, LC-MS mass changes, and visual cues) are embedded to ensure the reaction is proceeding correctly without requiring full isolation and NMR characterization at every intermediate stage.

Step 1: Synthesis of 2-(Hexylamino)benzothiazole
  • Reagents: 2-Chlorobenzothiazole (1.0 eq), n-Hexylamine (1.5 eq), DIPEA (2.0 eq), NMP (0.5 M).

  • Procedure:

    • Charge a round-bottom flask with 2-chlorobenzothiazole and NMP.

    • Add n-hexylamine and DIPEA.

    • Heat the mixture to 100 °C for 12 hours under an inert N2 atmosphere.

    • Cool to room temperature, dilute with water, and extract with Ethyl Acetate (EtOAc). Wash the organic layer with brine, dry over Na2SO4, and concentrate.

  • Causality: NMP stabilizes the Meisenheimer complex intermediate during SNAr, while DIPEA scavenges the generated HCl, preventing the deactivation of the hexylamine nucleophile.

  • Self-Validation: Monitor by LC-MS. The starting material (m/z ~169) should disappear, replaced by a single peak at [M+H]+ 235 . TLC (Hexanes/EtOAc 3:1) will show a new, highly UV-active spot with a lower Rf than the starting material.

Step 2: Nitrosation to 2-(N-Hexyl-N-nitrosoamino)benzothiazole
  • Reagents: Crude 2-(hexylamino)benzothiazole (1.0 eq), NaNO2 (1.5 eq), 2M aqueous HCl, Dichloromethane (DCM).

  • Procedure:

    • Dissolve the crude intermediate from Step 1 in a biphasic mixture of DCM and 2M aqueous HCl (1:1 v/v).

    • Cool the biphasic mixture to 0–5 °C in an ice bath.

    • Slowly add a pre-chilled aqueous solution of NaNO2 dropwise over 30 minutes.

    • Stir for 2 hours at 0–5 °C.

    • Separate the layers. Wash the DCM layer with saturated aqueous NaHCO3 to neutralize residual acid, dry over Na2SO4, and concentrate.

  • Causality: The strongly acidic environment generates the highly electrophilic nitrosonium ion (NO+) in situ. The biphasic system prevents side reactions and allows the less polar N-nitroso product to immediately partition into the DCM layer, protecting it from over-reaction.

  • Self-Validation: TLC will show a distinct upward shift in Rf (the N-nitroso product is significantly less polar than the secondary amine). LC-MS will confirm the mass shift to [M+H]+ 264 .

Step 3: Reduction to 2-(1-Hexylhydrazinyl)benzothiazole
  • Reagents: 2-(N-Hexyl-N-nitrosoamino)benzothiazole (1.0 eq), Zinc dust (4.0 eq), Glacial Acetic Acid (0.2 M).

  • Procedure:

    • Dissolve the N-nitroso intermediate in Glacial Acetic Acid and cool to 0 °C.

    • Add Zinc dust portion-wise over 45 minutes to maintain the internal temperature below 15 °C.

    • Allow the reaction to warm to room temperature and stir for 4 hours.

    • Filter the mixture through a pad of Celite to remove Zinc salts.

    • Carefully neutralize the filtrate with cold 6M NaOH, extract with EtOAc, dry, and purify via flash chromatography (DCM/MeOH gradient).

  • Causality: Zinc in acetic acid provides a mild, single-electron transfer reduction environment that selectively cleaves the N=O pi bond and reduces it to an amine without cleaving the N-N bond or reducing the benzothiazole ring[3].

  • Self-Validation: Spot the reaction on a TLC plate and stain with Ninhydrin. The starting N-nitroso compound will not react, but the product (containing a primary amine moiety on the hydrazine) will rapidly develop a deep purple/brown color upon heating. LC-MS will show the final mass at [M+H]+ 250 .

References

  • [1,2,4]Triazolo[3,4-b]benzothiazole Scaffold as Versatile Nicotinamide Mimic Allowing Nanomolar Inhibition of Different PARP Enzymes | nih.gov |[Link]

  • EP3112356A1 - Method for manufacturing 1,1-disubstituted hydrazine compound | google.com |
  • Chapter 4: Synthesis, Properties, and Biological Applications of Benzothiazoles | rsc.org |[Link]

Sources

Technical Support Center: 2-Hydrazinylbenzothiazole Reaction Troubleshooting & By-Product Minimization

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who struggle with the synthesis and downstream functionalization of the 2-hydrazinylbenzothiazole (2-HBT) scaffold. While this bicyclic ring system is a privileged structure in medicinal chemistry, the dual nucleophilicity of its hydrazine moiety and the electrophilicity of the C2 position on the benzothiazole ring make it highly susceptible to side reactions.

This guide is designed to move beyond basic recipes. Here, we will dissect the causality behind experimental choices, establish self-validating protocols , and provide diagnostic tools to identify and eliminate by-products.

Mechanistic Causality of By-Product Formation

The synthesis of 2-HBT typically relies on the nucleophilic aromatic substitution of 2-mercaptobenzothiazole (2-MBT) with hydrazine hydrate. The primary challenge is that the target product, 2-HBT, remains highly nucleophilic. If the reaction conditions are not strictly controlled, the newly formed 2-HBT will compete with the remaining hydrazine to attack unreacted 2-MBT, leading to the formation of a bis-benzothiazolyl hydrazine dimer.

Mechanism A 2-Mercaptobenzothiazole (Electrophilic C2) C Tetrahedral Intermediate A->C + Hydrazine B Hydrazine Hydrate (Strong Nucleophile) B->C D 2-Hydrazinylbenzothiazole (Target Product) C->D - H2S (Excess Hydrazine) E Bis-benzothiazolyl Hydrazine (Dimer By-Product) D->E + Unreacted 2-MBT (Low Hydrazine Ratio)

Mechanistic pathway of 2-HBT synthesis and competitive dimerization.

To prevent this, authoritative methodologies dictate the use of a massive stoichiometric excess of hydrazine hydrate (1).

Quantitative Comparison of Synthesis Conditions
Starting MaterialSolventHydrazine EquivalentsTarget Yield (%)Major By-Product (%)
2-MBTEthanol1.1 eq45%Bis-benzothiazolyl hydrazine (35%)
2-MBTEthanol4.0 eq92%Bis-benzothiazolyl hydrazine (<2%)
2-MBTWater5.0 eq88%Unreacted 2-MBT (5%)
2-AminobenzothiazoleEthylene Glycol / HCl4.0 eq84%Ring-opened products (8%)

(Note: Water-based approaches have recently emerged as eco-friendly alternatives that maintain high yields while suppressing dimerization, as detailed in2).

Self-Validating Protocols

A robust protocol must be self-validating; it should contain built-in checkpoints so the researcher can verify the reaction state in real-time.

Protocol A: Synthesis of 2-Hydrazinylbenzothiazole from 2-MBT

Objective: Maximize 2-HBT yield while eliminating the dimer by-product.

  • Suspension: In a round-bottom flask, suspend 1.0 eq of 2-MBT in absolute ethanol (or water for green chemistry applications).

    • Validation Checkpoint: The mixture will appear as a pale yellow/white opaque suspension.

  • Nucleophile Addition: Add 4.0 eq of 80% Hydrazine Hydrate dropwise at room temperature.

    • Causality: Hydrazine acts as both the nucleophile and the base. The massive excess is non-negotiable to kinetically favor the formation of 2-HBT over the dimer.

    • Validation Checkpoint: The suspension will begin to clear as the soluble hydrazine salt of 2-MBT forms.

  • Reflux & Displacement: Attach a reflux condenser equipped with a gas trap and heat to 80°C for 4 hours.

    • Causality: Heat provides the activation energy for the nucleophilic attack and the subsequent elimination of hydrogen sulfide (H₂S) gas.

    • Validation Checkpoint: Place lead(II) acetate paper near the trap exhaust. It will immediately turn black (forming PbS), confirming the displacement is actively occurring.

  • Termination & Isolation: Cool the mixture to room temperature and add ice-cold water.

    • Validation Checkpoint: H₂S evolution ceases (lead acetate paper remains white). Fine, needle-like green/white crystals precipitate. TLC (Hexane:EtOAc 1:1) should show complete consumption of the high-Rf 2-MBT spot.

Protocol B: Downstream Schiff Base (Hydrazone) Formation

Objective: Couple 2-HBT with an aldehyde without oxidizing the hydrazine or forming solvent-adducts.

  • Dissolution: Dissolve 1.0 eq of 2-HBT and 1.0 eq of the target aldehyde in absolute ethanol. (Do not use ketone solvents; see FAQ below).

  • Acid Catalysis: Add 2-3 drops of glacial acetic acid.

    • Causality: The acid protonates the carbonyl oxygen of the aldehyde, vastly increasing its electrophilicity. This ensures the primary amine of 2-HBT attacks rapidly, preventing oxidative side-reactions that occur during prolonged, uncatalyzed heating.

    • Validation Checkpoint: A rapid color change (deepening to yellow/orange) occurs due to the extension of the π-conjugation system as the Schiff base forms.

  • Reflux & Recovery: Reflux for 2-4 hours. Cool, filter the precipitate, and wash with cold ethanol. Alternatively, mechanochemical solvent-free grinding can be used to bypass solvent issues entirely (3).

Diagnostic Analytical Data for By-Product Identification

When a reaction fails, mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) are your primary diagnostic tools. Compare your crude spectra against this matrix:

Impurity / By-ProductDiagnostic MS ShiftDiagnostic ¹H-NMR Shift (DMSO-d₆)Causality / Origin
Bis-benzothiazolyl hydrazine ~298 m/zLoss of -NH₂ (~5.0 ppm); presence of two -NH (~9.5 ppm)Insufficient hydrazine equivalents during synthesis.
2,2'-Dithiobis(benzothiazole) ~332 m/zComplete absence of hydrazine protonsOxygen exposure causing oxidation of 2-MBT starting material.
Acetone Hydrazone Salt +40 Da from targetSinglets at ~2.0 ppm (6H, isopropylidene methyls)Use of ketone solvent in downstream coupling reactions.

Troubleshooting FAQs & Logic Tree

Troubleshooting Start Impurity in Downstream Reaction Mass MS Analysis: Mass Difference? Start->Mass Acetone Acetone Adduct (+40 Da) Action: Change Solvent Mass->Acetone +40 Da Oxidation Azo Oxidation (-2 Da) Action: Degas Solvent Mass->Oxidation -2 Da Hydrolysis Hydrolysis (Return to SM) Action: Remove Water Mass->Hydrolysis Target Mass Not Found

Diagnostic logic tree for identifying downstream reaction impurities.

Q: I attempted a sulfonylation of 2-HBT using a sulfonyl chloride in acetone, but my product mass is +40 Da higher than expected. What happened? A: You have synthesized an isopropylidene hydrazone salt. The primary amine of 2-HBT is highly nucleophilic and will undergo rapid condensation with ketone solvents like acetone, completely outcompeting the desired sulfonylation. The sulfonyl chloride then hydrolyzes, protonating the benzothiazole ring to form a salt. This is a documented phenomenon (4). Solution: Switch to a non-enolizable, non-ketone solvent such as dry methanol, DMF, or THF for sulfonylation reactions.

Q: My synthesized 2-HBT has a melting point of 290°C instead of the expected 198–202°C. Why? A: You have synthesized the bis-benzothiazolyl hydrazine dimer. This occurs when the molar ratio of hydrazine to 2-MBT drops below 3:1. The target 2-HBT acts as a nucleophile and attacks unreacted 2-MBT. Solution: Discard the batch. In your next run, ensure you are using at least 4.0 equivalents of 80% hydrazine hydrate and add it dropwise to ensure a localized excess is always present during the initial phase of the reaction.

Q: During Schiff base formation, I am seeing a mass that is -2 Da from my target product. A: This indicates an azo oxidation (-2 hydrogen atoms). Hydrazines and hydrazones are susceptible to aerial oxidation, especially under prolonged heating without acid catalysis. Solution: Degas your ethanol solvent with nitrogen or argon prior to the reaction, and ensure you are using glacial acetic acid to accelerate the condensation step, minimizing the time the hydrazine moiety is exposed to heat.

References

  • Synthesis and characterization of new compounds derived from 2-hydrazinobenzothiazole and evaluated their antibacterial activity, Semantic Scholar,
  • Expected and unexpected products of reactions of 2-hydrazinylbenzothiazole with 3-nitrobenzenesulfonyl chloride in different solvents, PMC,
  • Mechanochemical Solvent-Free Synthesis and Biological Profiling of Novel 2-Hydrazone-Bridged Benzothiazoles as Potent Anticancer Agents, MDPI,
  • Water-Based Synthesis of 2-Hydrazinobenzothiazoles: An Improved Approach, BookPI,

Sources

Technical Support Center: Purification & Troubleshooting for 2-(1-Hexylhydrazinyl)benzothiazole

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with isolating and purifying 2-(1-Hexylhydrazinyl)benzothiazole (CAS: 1404197-89-2).

This compound presents unique purification challenges due to the highly lipophilic 1-hexyl chain combined with the basic, nucleophilic terminal primary amine (-NH₂) of the hydrazine moiety. The protocols below are engineered as self-validating systems to ensure high-yield recovery and >98% purity for downstream biological assays or drug development workflows.

Purification Workflow Overview

Before diving into specific troubleshooting, review the standard isolation pathway. This sequence exploits the differential solubility, basicity, and lipophilicity of the target molecule.

PurificationWorkflow Crude Crude Reaction Mixture 2-(1-Hexylhydrazinyl)benzothiazole LLE Acid-Base Extraction (1M HCl / pH 9) Crude->LLE OrgPhase Organic Phase (Product Enriched) LLE->OrgPhase Extract (pH 9) AqPhase Aqueous Phase (Impurities) LLE->AqPhase Discard Chromatography Silica Chromatography (Hexane:EtOAc + 1% TEA) OrgPhase->Chromatography Concentrate Recryst Recrystallization (Et2O / Hexanes) Chromatography->Recryst Pool Fractions Pure Pure Compound (>98% Purity) Recryst->Pure Filter & Dry

Workflow for the isolation and purification of 2-(1-Hexylhydrazinyl)benzothiazole.

Troubleshooting Guides & FAQs

Section A: Liquid-Liquid Extraction (LLE) & Isolation

Q: My crude reaction mixture contains unreacted 2-chlorobenzothiazole and over-alkylated byproducts. How can I selectively isolate 2-(1-hexylhydrazinyl)benzothiazole before chromatography?

A: You must exploit the differential pKa of the hydrazine moiety. The terminal primary amine (-NH₂) on the hydrazine group is significantly more basic than the endocyclic thiazole nitrogen.

  • The Causality: Benzothiazoles possess good stability toward acids[1], but the basicity of the exocyclic hydrazine nitrogen allows for selective protonation. Protonating the hydrazine shifts the partition coefficient drastically, pulling the target into the aqueous layer while leaving non-basic impurities behind.

  • Self-Validating Protocol:

    • Dissolve the crude mixture in an organic solvent (e.g., Ethyl Acetate).

    • Extract with cold 1M HCl (3 x 50 mL). The target compound will protonate and migrate to the aqueous layer. The highly lipophilic over-alkylated byproducts and unreacted 2-chlorobenzothiazole will remain in the organic layer.

    • Separate the aqueous layer and carefully basify it to pH 9–10 using cold 1M NaOH or aqueous ammonia. Validation step: A cloudy precipitate or emulsion will form as the free base regenerates.

    • Back-extract the neutral 2-(1-hexylhydrazinyl)benzothiazole into fresh Dichloromethane (DCM).

    • Wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

Section B: Silica Gel Column Chromatography

Q: When running silica gel chromatography, my product streaks severely, and I get poor resolution from closely eluting impurities. How do I fix this?

A: Streaking of 2-hydrazinylbenzothiazole derivatives on silica is caused by secondary hydrogen-bonding interactions between the basic terminal hydrazine nitrogen and the acidic silanol groups on the silica stationary phase.

  • The Causality: The basic modifier competitively binds to the acidic silanol sites on the silica gel, preventing the target molecule from dragging. This ensures sharp, symmetrical elution bands[2].

  • Self-Validating Protocol:

    • Pre-treat the silica gel by packing the column with a solvent system containing 1% Triethylamine (TEA) or aqueous NH₄OH.

    • Load the sample dry (adsorbed onto a small amount of silica) to prevent band broadening caused by the lipophilic hexyl chain.

    • Use a gradient elution starting from Hexane:Ethyl Acetate (4:1) and gradually increasing polarity to 2:1.

    • Alternative System: If using a DCM/MeOH system, a ratio of 30:1:0.1 (CH₂Cl₂:MeOH:NH₄OH) is highly effective for basic benzothiazole derivatives[2].

Section C: Recrystallization & Yield Optimization

Q: I have isolated the product via column chromatography, but it is slightly off-color (yellow/brown) and I need >99% purity. What is the optimal recrystallization strategy?

A: Discoloration is typically due to trace oxidation of the hydrazine to an azo species, or residual elemental sulfur/disulfides from the starting materials. The 1-hexyl chain makes the compound highly soluble in standard polar solvents, requiring a dual-solvent (anti-solvent) approach.

  • The Causality: The hexyl group imparts significant lipophilicity, making the compound highly soluble in pure ethanol or ether at room temperature. The addition of a non-polar anti-solvent (hexanes) depresses the solubility selectively, forcing the target compound into the crystal lattice while leaving highly soluble oxidized impurities in the mother liquor[3].

  • Self-Validating Protocol:

    • Dissolve the semi-pure solid in a minimum amount of hot diethyl ether or ethanol.

    • If highly colored, add a small amount of activated charcoal, boil for 2 minutes, and perform a hot filtration through a Celite pad. Validation step: The filtrate should be significantly paler or colorless.

    • Slowly add hexanes (anti-solvent) dropwise until the solution becomes slightly cloudy.

    • Allow the mixture to cool slowly to room temperature, then transfer to a 4°C refrigerator overnight.

    • Filter the resulting crystals and wash with ice-cold hexanes.

Section D: Handling, Storage, and Degradation

Q: My purified 2-(1-hexylhydrazinyl)benzothiazole degrades over time on the bench, turning dark orange. How can I prevent this?

A: Alkylhydrazines attached to aromatic systems are highly susceptible to auto-oxidation in the presence of atmospheric oxygen and UV light.

  • The Causality: The free -NH₂ group easily oxidizes to form azo compounds or undergoes complete N-N bond cleavage under prolonged exposure to oxidative stress.

  • Self-Validating Protocol:

    • Always purge the storage vial with Argon or Nitrogen gas before sealing.

    • Store the compound in an amber glass vial to prevent photo-oxidation.

    • Maintain storage temperatures at -20°C for long-term archiving.

DegradationPathway Intact 2-(1-Hexylhydrazinyl)benzothiazole (Colorless/White) Oxidation Auto-Oxidation (O2 / UV Light) Intact->Oxidation Azo Azo Derivative (Yellow/Orange) Oxidation->Azo Mild Oxidation Cleavage N-N Bond Cleavage (2-Aminobenzothiazole) Oxidation->Cleavage Prolonged Exposure

Auto-oxidation and degradation pathways of alkylhydrazinyl benzothiazoles.

Quantitative Data Summary

For quick reference during experimental setup, utilize the following standardized metrics for 2-(1-Hexylhydrazinyl)benzothiazole purification:

ParameterRecommended Value / SystemPerformance Metric / Notes
Optimal LLE System EtOAc / 1M HCl → pH 9 → DCMRecovers ~85–90% of target mass; removes neutral impurities.
TLC R_f Value ~0.45 (Hexane:EtOAc 2:1 + 1% TEA)Severe streaking will occur without a basic modifier.
Recrystallization System Diethyl Ether / Hexanes (1:2)Yields 70–80% recovery of white to pale-yellow crystals.
Storage Half-Life (Air, 25°C) < 2 WeeksRapid auto-oxidation to azo derivative (color change to orange).
Storage Half-Life (Ar, -20°C) > 12 MonthsHighly stable under inert, cold, and dark conditions.

References

  • Mechanochemical Solvent-Free Synthesis and Biological Profiling of Novel 2-Hydrazone-Bridged Benzothiazoles as Potent Anticancer Agents Source: MDPI (International Journal of Molecular Sciences) URL:[Link]

  • Synthesis of Benzo[4,5]thiazolo[2,3-c][1,2,4]triazole Derivatives via C-H Bond Functionalization of Disulfide Intermediates Source: Semantic Scholar / Molecules URL:[Link]

Sources

Technical Support Center: Troubleshooting 2-(1-Hexylhydrazinyl)benzothiazole Solubility in Biological Assays

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, assay developers, and drug discovery professionals troubleshooting the in vitro behavior of 2-(1-Hexylhydrazinyl)benzothiazole .

Structurally, this compound features an aromatic, lipophilic benzothiazole core coupled with a highly aliphatic hexyl chain. This extreme hydrophobicity drives poor aqueous solubility, leading to phase separation, precipitation, and colloidal aggregation in standard biological buffers. The following self-validating protocols and mechanistic insights will help you rescue assay integrity and eliminate false-positive artifacts.

Section 1: Frequently Asked Questions (FAQs)

Q1: Why does my assay signal drop, or why do I see inconsistent IC50 values at higher compound concentrations? A: This is a hallmark of colloidal aggregation. In aqueous environments, highly lipophilic molecules like 2-(1-Hexylhydrazinyl)benzothiazole phase-separate once they exceed their Critical Aggregation Concentration (CAC)[1]. Instead of remaining as free monomers, they self-assemble into micelle-like colloidal particles. These colloids non-specifically adsorb target proteins onto their surface, causing localized protein unfolding and loss of catalytic activity[1]. This mechanism is a leading cause of reproducible but biologically irrelevant false-positive inhibition in high-throughput screening[2].

Q2: How should I prepare my master stocks to prevent premature precipitation? A: Always prepare your master stock in 100% anhydrous DMSO. The causality of precipitation often lies in the order of addition. Never add aqueous buffer directly into the DMSO stock; this creates a localized microenvironment of low solvent capacity, triggering immediate nucleation and irreversible precipitation. Instead, add the DMSO stock dropwise into a large volume of rapidly vortexing aqueous buffer. Ensure the final DMSO concentration in the assay remains strictly below 1% (or ≤0.5% for sensitive cell-based assays) to comply with standard assay development guidelines[3].

Q3: What additives can I use in my biochemical assay buffer to maintain solubility without denaturing my target protein? A: To disrupt colloidal aggregates and maintain the compound in its monomeric state, supplement your assay buffer with non-ionic detergents. The addition of 0.01% (v/v) Triton X-100 or 0.025% (v/v) Polysorbate 80 (Tween-80) is the validated gold standard for reversing aggregation-based false positives without denaturing most soluble proteins[2]. If your specific target is sensitive to detergents, adding 0.1% Bovine Serum Albumin (BSA) acts as a carrier protein; its hydrophobic binding pockets will sequester the hexyl chain and keep the compound in solution.

Q4: My cell-based assay is sensitive to both DMSO and detergents. How can I deliver this highly lipophilic compound to cells? A: Utilize cyclodextrins, specifically 2-hydroxypropyl-β-cyclodextrin (HP-β-CD). Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic internal cavity[4]. The lipophilic benzothiazole and hexyl moieties of the compound spontaneously partition into this cavity, forming a water-soluble non-covalent inclusion complex[4]. This enhances drug delivery across biological matrices and prevents compound crystallization in cell culture media, all without the cytotoxicity associated with high detergent or solvent concentrations[4].

Section 2: Quantitative Solubilization Strategies
Solubilization StrategyRecommended ConcentrationMechanism of ActionBest Assay CompatibilityValidation Metric
Non-Ionic Detergent 0.01% Triton X-100 or 0.025% Tween-80Lowers surface tension; disrupts colloidal aggregates into monomers.Biochemical / Enzymatic>10-fold shift in IC50 upon addition.
Carrier Protein 0.1% BSAHydrophobic pockets sequester the hexyl chain, preventing phase separation.Biochemical / Protein-Protein InteractionRestoration of baseline enzyme kinetics.
Cyclodextrin 10% - 20% (w/v) HP-β-CDForms a host-guest inclusion complex, shielding the lipophilic core.Cell-Based / PhenotypicAbsence of compound crystals under microscopy.
Solvent Optimization ≤ 0.5% Final DMSOActs as a miscible co-solvent to lower the dielectric constant of water.Universal (with limits)Z'-factor remains > 0.5 compared to vehicle.
Section 3: Self-Validating Experimental Protocols
Protocol 1: Detergent-Supplemented Biochemical Assay (Aggregation Counter-Screen)

Causality: Pre-incubating the compound with detergent ensures that any pre-formed colloids are disrupted into monomers before the target enzyme is introduced, preventing irreversible protein adsorption.

  • Stock Preparation: Prepare a 10 mM master stock of 2-(1-Hexylhydrazinyl)benzothiazole in 100% anhydrous DMSO.

  • Buffer Setup: Prepare two identical assay buffers: Buffer A (Standard) and Buffer B (Supplemented with 0.01% v/v Triton X-100).

  • Serial Dilution: Dilute the compound into Buffer A and Buffer B to create a 10-point dose-response series (e.g., 1 nM to 50 µM).

  • Pre-Incubation (Critical Step): Incubate the compound in the buffers for 10 minutes at room temperature prior to adding the target protein.

  • Reaction: Add the target protein and substrate, then measure the assay signal.

  • Self-Validation Check: Compare the IC50 curves. If the compound shows potent inhibition in Buffer A but a >10-fold loss of activity in Buffer B, the initial signal was a false-positive artifact driven by colloidal aggregation.

Protocol 2: Preparation of HP-β-CD Inclusion Complex for Cell-Based Assays

Causality: Mechanical agitation and mild heating provide the thermodynamic energy required to displace water molecules from the cyclodextrin cavity, allowing the hydrophobic hexyl chain to enter and form the stable inclusion complex.

  • Vehicle Preparation: Prepare a 20% (w/v) solution of HP-β-CD in sterile PBS or cell culture media (without FBS).

  • Compound Addition: Add the dry powder of 2-(1-Hexylhydrazinyl)benzothiazole directly to the HP-β-CD solution to achieve the desired target concentration (e.g., 1 mM). Do not use DMSO.

  • Complexation: Vortex vigorously for 5 minutes, followed by sonication in a water bath at 37°C for 30 minutes until the solution is optically clear.

  • Sterilization: Filter sterilize the complex through a 0.22 µm PVDF membrane.

  • Self-Validation Check: Run a parallel vehicle control containing only the 20% HP-β-CD solution (diluted to the exact final working concentration used in the wells). If the vehicle control alters cell viability or the phenotypic readout, titrate down the cyclodextrin concentration until the baseline matches untreated cells.

Section 4: Workflow Visualization

SolubilityWorkflow Start Solubility Issue Detected (Precipitation / False Positives) AssayType Determine Assay Format Start->AssayType Biochemical Biochemical / Enzymatic Assay AssayType->Biochemical CellBased Cell-Based / Phenotypic Assay AssayType->CellBased DetTest Add 0.01% Triton X-100 (Disrupts Colloids) Biochemical->DetTest BSATest Add 0.1% BSA (Carrier Protein) Biochemical->BSATest CDTest Formulate with HP-β-CD (Inclusion Complex) CellBased->CDTest DMSOTest Optimize DMSO < 0.5% & Order of Addition CellBased->DMSOTest Success1 Aggregates Disrupted True Activity Measured DetTest->Success1 BSATest->Success1 Success2 Bioavailability Enhanced No Cytotoxicity CDTest->Success2 DMSOTest->Success2

Decision tree for resolving 2-(1-Hexylhydrazinyl)benzothiazole solubility in biological assays.

Section 5: References[4] Title: Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics

Source: National Institutes of Health (NIH) / PubMed Central URL: [Link]1] Title: Colloidal aggregation in early drug discovery Source: Shoichet Lab - University of Toronto / Nano Today URL: [Link]2] Title: A high-throughput screen for aggregation-based inhibition in a large compound library Source: Journal of Medicinal Chemistry / PubMed URL: [Link]3] Title: NIH Assay Guidance Manual: Assay Validation and Solubility Source: National Center for Advancing Translational Sciences (NCATS) / NCBI Bookshelf URL: [Link]

Sources

Technical Support Center: Method Refinement for 2-(1-Hexylhydrazinyl)benzothiazole Assays

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 2-(1-Hexylhydrazinyl)benzothiazole (2-HHBT) and related benzothiazole-hydrazone derivatives. As a privileged scaffold in medicinal chemistry, this compound class is frequently utilized in the development of antimicrobial agents and selective antagonists for pro-survival proteins like BCL-XL[1].

However, the unique physicochemical properties of 2-HHBT—specifically the highly reactive hydrazinyl linkage and the lipophilic hexyl chain—present distinct challenges during in vitro screening. This guide provides researchers and drug development professionals with field-proven methodologies, mechanistic troubleshooting steps, and self-validating protocols to ensure absolute data integrity.

Part 1: Core Workflow & Mechanistic Validation

To prevent artifactual data, your experimental design must account for the compound's inherent instability in aqueous media. The workflow below outlines the critical path for assay preparation, highlighting the exact stages where hydrolysis and aggregation typically compromise results.

G Prep 1. Reagent Preparation (Anhydrous DMSO, -20°C) QC 2. LC-MS Purity Check (Verify <1% Hydrolysis) Prep->QC Dilution 3. Aqueous Dilution (Prepare Fresh, pH 7.4) QC->Dilution Assay 4. Biological Assay (MTS / AlphaScreen / SPR) Dilution->Assay Hydrolysis Risk: Hydrazinyl Hydrolysis Releases Toxic Byproducts Dilution->Hydrolysis Readout 5. Data Acquisition & Interference Check Assay->Readout Aggregation Risk: Compound Aggregation Causes False Positives Assay->Aggregation

Workflow for 2-HHBT assay preparation highlighting critical control points.

Part 2: Step-by-Step Methodologies
Protocol 1: Preparation and Storage of 2-HHBT Stock Solutions

Causality: Hydrazinyl linkages are inherently unstable in aqueous environments. Upon exposure to water, especially at sub-optimal pH, these compounds can hydrolyze, releasing 2-hydrazinylbenzothiazole—a highly reactive byproduct with its own distinct, off-target toxicity profile[1]. Furthermore, the hexyl substitution drastically increases the compound's partition coefficient (LogP), making it prone to precipitation.

Step-by-Step Methodology:

  • Solvent Selection: Dissolve the lyophilized 2-HHBT powder strictly in 100% anhydrous Dimethyl Sulfoxide (DMSO) to achieve a stock concentration of 10 mM.

    • Self-Validation Check: Verify the DMSO is anhydrous (≤0.005% water content) using a Karl Fischer titrator before use to prevent premature hydrolysis in the vial.

  • Aliquoting: Divide the stock into single-use 10–20 µL aliquots in amber microcentrifuge tubes. The benzothiazole core is susceptible to photo-oxidation.

  • Storage: Store all aliquots at -20°C or -80°C. Strictly avoid freeze-thaw cycles, which accelerate the degradation of the hydrazinyl bridge.

  • Aqueous Dilution: Immediately prior to the assay, dilute the DMSO stock into the assay buffer (e.g., PBS or complete cell culture medium). The final DMSO concentration must not exceed 0.5% (v/v) to prevent solvent-induced cytotoxicity[2].

Protocol 2: Cell Viability Assay (MTS) for 2-HHBT Derivatives

Causality: Benzothiazole derivatives often exhibit intrinsic colorimetric absorbance or fluorescence that interferes with standard viability readouts. The MTS assay is preferred over MTT because it yields a soluble formazan product, eliminating the need for a harsh solubilization step that could further degrade the unreacted compound[2].

Step-by-Step Methodology:

  • Cell Seeding: Seed the target cancer cell lines (e.g., MCL-1 deficient MEF cells for BCL-XL targeting) into 96-well plates at an optimized density and incubate for 24 hours at 37°C[3].

  • Compound Treatment: Apply the freshly prepared 2-HHBT working solutions (ranging from 0.1 nM to 10 µM). Include a vehicle control (0.5% DMSO) and a positive control (e.g., Navitoclax or Etoposide)[2].

    • Self-Validation Check: Always include a "cell-free" control well containing only culture medium and the highest concentration of 2-HHBT. This establishes the baseline absorbance of the compound itself.

  • Incubation: Incubate the plates for 72 hours[2].

  • MTS Addition: Add 20 µL of MTS/PMS solution per 100 µL of culture medium directly to the wells[2].

  • Readout: Incubate for 1–4 hours and measure absorbance at 490 nm using a microplate reader[2]. Subtract the cell-free compound baseline from the experimental wells before calculating the half-maximal inhibitory concentration (IC50).

Part 3: Troubleshooting Guide & FAQs

Q: Why am I seeing inconsistent IC50 values across biological replicates? A: This is the most common issue with 2-HHBT and is almost exclusively linked to hydrazinyl hydrolysis or compound aggregation . When exposed to aqueous media for prolonged periods, the compound hydrolyzes to release 2-hydrazinylbenzothiazole, which artificially inflates apparent toxicity[1]. Solution: Never store aqueous dilutions. Prepare working solutions immediately before application. If IC50 curves appear non-sigmoidal, use Dynamic Light Scattering (DLS) to check for micelle formation caused by the lipophilic hexyl chain.

Q: How do I prevent false positives in AlphaScreen or fluorescence-based binding assays? A: Benzothiazoles are known Pan-Assay Interference Compounds (PAINS). They can quench singlet oxygen in AlphaScreen assays or exhibit auto-fluorescence, leading to false-positive target engagement signals[1]. Solution: Implement an orthogonal, label-free validation step. Surface Plasmon Resonance (SPR) is the gold standard for validating direct target engagement (e.g., binding to BCL-XL) because it relies on mass changes rather than fluorophores or reactive oxygen species[1].

Q: My compound precipitated upon addition to the cell culture medium. How can I fix this? A: The hexyl chain on 2-HHBT significantly decreases aqueous solubility. Solution: Do not add the 100% DMSO stock directly to cold medium. Pre-warm the medium to 37°C and add the DMSO stock dropwise while vortexing gently. If precipitation persists, consider adding a biologically inert surfactant (such as 0.01% Tween-20), provided it is compatible with your specific cell line.

Part 4: Quantitative Data Presentation

The table below summarizes the quantitative impact of storage conditions on 2-HHBT stability and the resulting reliability of IC50 data. This data underscores the necessity of fresh preparation.

Table 1: Impact of Hydrolysis and Storage Conditions on 2-HHBT Assay Performance

Storage Condition (Aqueous Buffer)Time in Buffer Prior to AssayHydrazinyl Hydrolysis (%)Apparent IC50 (µM)Data Reliability
Freshly Prepared (pH 7.4) < 5 minutes< 1.0%0.26High
Room Temp (pH 7.4) 4 hours~ 15.5%0.85Compromised
Room Temp (pH 7.4) 24 hours> 42.0%2.40Invalid
Acidic Environment (pH 5.5) 4 hours> 65.0%5.10Invalid

Note: Increased apparent IC50 values in degraded samples are a direct result of the active pharmacophore being cleaved into the less specific 2-hydrazinylbenzothiazole byproduct.

References
  • Koehler, M. F., Bergeron, P., Choo, E. F., Lau, K., Ndubaku, C., Dudley, D., ... & Lessene, G. (2014). Structure-Guided Rescaffolding of Selective Antagonists of BCL-XL. ACS Medicinal Chemistry Letters, 5(6), 662-667. URL: [Link]

  • Sokol, I., Mlinar, H., Grgić, D. K., Persoons, L., Daelemans, D., Mihovilović, M., & Kraljević, T. G. (2025). Mechanochemical Solvent-Free Synthesis and Biological Profiling of Novel 2-Hydrazone-Bridged Benzothiazoles as Potent Anticancer Agents. Sustainable Chemistry, 6(4), 41. URL: [Link]

Sources

Validation & Comparative

Comparative Analysis of the Biological Activity of Different 2-Alkylhydrazinylbenzothiazoles

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide to Structure-Activity Relationships and In Vitro Evaluation

Abstract

This guide provides a comparative analysis of the biological activities of various 2-alkylhydrazinylbenzothiazole derivatives, a class of heterocyclic compounds demonstrating significant potential in medicinal chemistry. Benzothiazole and its derivatives are known to exhibit a wide spectrum of pharmacological properties, including antimicrobial, antifungal, cytotoxic, and antioxidant effects.[1][2] This document synthesizes findings from multiple studies to explore the structure-activity relationships (SAR) that govern these biological outcomes. We present a comparative look at the antibacterial, antifungal, and cytotoxic potencies of different analogs, supported by quantitative data. Furthermore, detailed, field-proven protocols for key biological assays—namely, antimicrobial susceptibility testing via broth microdilution and cytotoxicity assessment using the MTT assay—are provided to ensure methodological rigor and reproducibility for researchers in the field.

Introduction: The Pharmacological Significance of the Benzothiazole Scaffold

The benzothiazole scaffold, a bicyclic system composed of a fused benzene and thiazole ring, is a cornerstone in the development of bioactive molecules.[1][3] Its unique structural and electronic properties allow it to interact with a variety of biological targets, leading to a broad range of therapeutic applications.[1][4] Derivatives of the 2-aminobenzothiazole core, in particular, have garnered substantial interest for their diverse pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[1][2]

The introduction of a hydrazinyl or hydrazone moiety at the 2-position of the benzothiazole ring often enhances or modulates this biological activity.[1][5] Hydrazones, with their characteristic azomethine (-NHN=CH-) group, are highly reactive and serve as versatile intermediates in the synthesis of various heterocyclic systems.[1] This guide focuses specifically on comparing the biological impact of different substitutions on the 2-alkylhydrazinylbenzothiazole framework, providing a critical analysis for drug development professionals.

Synthesis and General Structure

The synthesis of 2-hydrazinylbenzothiazole derivatives typically begins with a precursor like 2-mercaptobenzothiazole or 2-aminobenzothiazole.[5][6][7] For instance, 2-hydrazinobenzothiazole can be prepared by refluxing 2-mercaptobenzothiazole with hydrazine hydrate.[6][7] This core intermediate is then reacted with various substituted aldehydes or ketones to yield a library of 2-hydrazone-bridged benzothiazoles.[5] The general structure allows for modification at several key positions, primarily on the benzothiazole ring (e.g., at the 6-position) and on the phenyl ring attached to the hydrazone linkage, influencing the molecule's overall lipophilicity, electronic properties, and steric profile.

G cluster_0 Synthesis Pathway cluster_1 Biological Evaluation Start 2-Aminobenzothiazole Derivatives Intermediate 2-Hydrazinylbenzothiazole Core Start->Intermediate Hydrazine Hydrate Product Target 2-Alkylhydrazinyl- benzothiazole Derivatives Intermediate->Product Aldehydes Substituted Aldehydes/Ketones Aldehydes->Product Condensation Antimicrobial Antimicrobial Screening Product->Antimicrobial Cytotoxicity Cytotoxicity Assay (MTT) Product->Cytotoxicity Antioxidant Antioxidant Assay (DPPH) Product->Antioxidant SAR Structure-Activity Relationship Analysis Antimicrobial->SAR Cytotoxicity->SAR Antioxidant->SAR G A 1. Prepare Stock Solution Dissolve test compound in DMSO (e.g., 10 mg/mL). B 2. Serial Dilution In a 96-well plate, perform a 2-fold serial dilution of the compound in sterile broth (e.g., Mueller-Hinton). A->B D 4. Inoculation Add the standardized microbial suspension to all wells (except sterility control). B->D E 5. Set Controls - Growth Control: Broth + Inoculum (No compound) - Sterility Control: Broth only B->E C 3. Prepare Inoculum Suspend microbial colonies in saline to match a 0.5 McFarland standard. Dilute to final concentration of ~5 x 10^5 CFU/mL. C->D F 6. Incubation Incubate at 35-37°C for 16-24 hours. D->F G 7. Read Results Visually inspect for turbidity. The MIC is the lowest concentration with no visible growth. F->G

Fig. 2: Workflow for the Broth Microdilution Assay.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound (e.g., 1280 µg/mL) in a suitable solvent like Dimethyl Sulfoxide (DMSO). Ensure the final DMSO concentration in the assay does not inhibit microbial growth (typically ≤1%).

    • Prepare the appropriate liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi). [8]2. Inoculum Preparation:

    • From a fresh culture (18-24 hours old), suspend several colonies of the test microorganism in sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria. [8] * Dilute this standardized suspension in the sterile broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.

  • Assay Procedure (96-Well Plate):

    • Add 100 µL of sterile broth to all wells of a 96-well microtiter plate.

    • Add 100 µL of the compound stock solution to the first well and perform a two-fold serial dilution across the plate. This creates a concentration gradient (e.g., from 64 µg/mL down to 0.06 µg/mL). [8] * Inoculate each well (except the sterility control) with 100 µL of the diluted microbial suspension.

    • Include a positive control (broth + inoculum, no compound) and a negative/sterility control (broth only). A standard antibiotic (e.g., Ciprofloxacin) should be run in parallel as a procedural validation.

  • Incubation:

    • Cover the plate and incubate at 35°C. Incubation times are typically 16-20 hours for bacteria and 24-48 hours for yeasts. [8]5. Interpretation:

    • The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth). [9]

4.2. Protocol: Cytotoxicity Assessment (MTT Assay)

The MTT assay is a colorimetric method used to measure cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity. [10][11] Causality: This assay is based on the principle that viable cells with active metabolism contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt (MTT) to purple formazan crystals. [10]The amount of formazan produced is directly proportional to the number of living cells, providing a quantifiable measure of cytotoxicity.

G A 1. Cell Seeding Seed cells (e.g., 5x10³ cells/well) in a 96-well plate and incubate for 24h to allow attachment. B 2. Compound Treatment Treat cells with serial dilutions of the test compound. Include vehicle control (DMSO) and untreated control. A->B C 3. Incubation Incubate for the desired exposure period (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂. B->C D 4. Add MTT Reagent Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 2-4 hours. C->D E 5. Formazan Formation Metabolically active cells convert yellow MTT to purple formazan crystals. D->E F 6. Solubilization Add 100 µL of solubilization solution (e.g., acidified isopropanol or DMSO) to each well. Shake to dissolve crystals. E->F G 7. Read Absorbance Measure absorbance at ~570 nm using a microplate reader. F->G

Fig. 3: Workflow for the MTT Cytotoxicity Assay.

Step-by-Step Methodology:

  • Cell Culture and Seeding:

    • Culture the desired cancer cell line (e.g., A549, HeLa) under standard conditions (37°C, 5% CO₂).

    • Trypsinize and count the cells. Seed the cells into a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. [12] * Incubate overnight to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the 2-alkylhydrazinylbenzothiazole derivatives in culture medium from a DMSO stock.

    • Carefully remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations.

    • Include wells for vehicle control (medium with the same percentage of DMSO used for the test compounds) and untreated control (medium only). A standard cytotoxic drug should be run in parallel.

  • Incubation:

    • Incubate the plate for a specified period (e.g., 48 hours) at 37°C in a humidified, 5% CO₂ atmosphere. [13]4. MTT Addition and Solubilization:

    • After incubation, add 10 µL of MTT labeling reagent (5 mg/mL in PBS, sterile-filtered) to each well for a final concentration of 0.5 mg/mL. [10] * Incubate for another 4 hours. During this time, viable cells will form purple formazan crystals.

    • Add 100 µL of a solubilization solution (e.g., DMSO or 4 mM HCl, 0.1% NP40 in isopropanol) to each well. [10][12] * Mix thoroughly on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals. 5. Data Acquisition and Analysis:

    • Measure the absorbance of the samples using a microplate reader at a wavelength between 550 and 600 nm (typically 570 nm). [10] * Calculate cell viability as a percentage relative to the untreated control.

    • Plot a dose-response curve and determine the IC50 value using appropriate software.

Conclusion and Future Directions

The comparative analysis of 2-alkylhydrazinylbenzothiazole derivatives clearly demonstrates their potential as a versatile scaffold for developing novel therapeutic agents. The biological activity is highly dependent on the specific substitution patterns on both the benzothiazole core and the appended aryl moieties. Electron-withdrawing groups often enhance antimicrobial and cytotoxic activities, while electron-donating groups may contribute to antioxidant potential.

The data presented herein highlight several potent compounds with low micromolar or even sub-micromolar efficacy against various cancer cell lines and microbial pathogens. [5][14]Future research should focus on optimizing these lead compounds to improve their selectivity and pharmacokinetic profiles. Further mechanistic studies are also required to elucidate the specific cellular targets and pathways through which these compounds exert their biological effects. The robust protocols provided in this guide offer a standardized framework for such future investigations, ensuring the generation of high-quality, comparable data in the ongoing search for new and effective drugs.

References
  • IJISET. (2015, October 15). Synthesis and Antimicrobial Activity of Novel Benzothiazole- Hydrazone Derivatives. Retrieved from [Link]

  • Khalil, M. I., & Khalal, Q. Z. (2021). Synthesis and characterization of new compounds derived from 2-hydrazinobenzothiazole and evaluated their antibacterial activity. Semantic Scholar. Retrieved from [Link]

  • Khalil, M. I., & Khalal, Q. Z. (2021). Synthesis and characterization of new compounds derived from 2-hydrazinobenzothiazole and evaluated their antibacterial activity. ResearchGate. Retrieved from [Link]

  • Journal of Chemical Health Risks. (2024, August 26). Design, Synthesis and Biological Evaluation of Benzothiazole Derivatives for Antimicrobial Activity. Retrieved from [Link]

  • Maddila, S., et al. (2013). Synthesis, antibacterial and antifungal activity of novel benzothiazole pyrimidine derivatives. Journal of the Indian Chemical Society. Retrieved from [Link]

  • RSC Publishing. (n.d.). Novel benzothiazole derivatives with a broad antifungal spectrum: design, synthesis and structure–activity relationships. Retrieved from [Link]

  • Dhamak, K. B., et al. (2015, April 25). Synthesis and Evaluation of Antifungal Activity of Benzothiazole Derivatives. IJPPR. Retrieved from [Link]

  • Elsevier. (n.d.). Synthesis of some benzothiazole derivatives evaluated as antimicrobials and antibiofilms. Retrieved from [Link]

  • Sharshira, E. M., & Hamada, N. M. M. (2012). Synthesis, Characterization and Antimicrobial Activities of Some Thiazole Derivatives. American Journal of Organic Chemistry. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Cytotoxicity and Antioxidant Potential of Novel 2-(2-((1H-indol-5yl)methylene)-hydrazinyl)-thiazole Derivatives. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

  • Mahran, M. A., et al. (2003). Synthesis of Some New Benzothiazole Derivatives as Potential Antimicrobial and Antiparasitic Agents. Sci-Hub. Retrieved from [Link]

  • ResearchGate. (2025, June 15). MTT Proliferation Assay Protocol. Retrieved from [Link]

  • MDPI. (2025, November 3). Mechanochemical Solvent-Free Synthesis and Biological Profiling of Novel 2-Hydrazone-Bridged Benzothiazoles as Potent Anticancer Agents. Retrieved from [Link]

  • Asia-Pacific Economic Cooperation. (n.d.). Antimicrobial Susceptibility Testing. Retrieved from [Link]

  • World Organisation for Animal Health. (n.d.). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Methods for in vitro evaluating antimicrobial activity: A review. Retrieved from [Link]

  • AKJournals. (2024, April 22). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations in. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022, October 27). Cytotoxic Activity and Docking Studies of 2-arenoxybenzaldehyde N-acyl Hydrazone and 1,3,4-Oxadiazole Derivatives against Various Cancer Cell Lines. Retrieved from [Link]

  • ResearchGate. (2023, May 4). (PDF) Synthesis and cytotoxic activity of (2-arylquinazolin-4-yl)hydrazones of 2-hydroxybenzaldehydes. Retrieved from [Link]

  • Figshare. (2024, June 13). Synthesis and biological evaluation of 2-(2-hydrazinyl) thiazole derivatives with potential antibacterial and antioxidant activity. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Cytotoxic and Antioxidant Activity of a Set of Hetero Bicylic Methylthiadiazole Hydrazones: A Structure-Activity Study. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025, February 4). Discovery of new benzothiazole-1,2,3-triazole hybrid-based hydrazone/thiosemicarbazone derivatives as potent EGFR inhibitors with cytotoxicity against cancer. Retrieved from [Link]

  • CORE. (2021, July 2). Benzothiazol-2-yl-hydrazone derivatives as potential antioxidant agents. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024, October 1). Synthesis and Biological Activity Assessment of 2-Styrylbenzothiazoles as Potential Multifunctional Therapeutic Agents. Retrieved from [Link]

Sources

Confirming experimental findings of 2-(1-Hexylhydrazinyl)benzothiazole through orthogonal methods

Author: BenchChem Technical Support Team. Date: March 2026

Title: Advanced Comparison Guide: Validating Carbonyl Derivatization using 2-(1-Hexylhydrazinyl)benzothiazole (HHBT) via Orthogonal Methods

As a Senior Application Scientist, I frequently encounter the analytical bottleneck of accurately quantifying highly volatile, low-molecular-weight carbonyls (such as malondialdehyde [MDA] and acetaldehyde) in complex biological and food matrices. Classical derivatization reagents often suffer from limited chromatographic resolution, matrix interference, and poor ionization efficiency in modern mass spectrometry.

2-(1-Hexylhydrazinyl)benzothiazole (HHBT, CAS: 1404197-89-2) represents a structural evolution from the classical 2-hydrazinobenzothiazole (2-HBT, CAS: 615-21-4). While 2-HBT is a proven standard for measuring MDA via Gas-Liquid Chromatography with a Nitrogen-Phosphorus Detector (GLC/NPD), HHBT incorporates an N-hexyl chain that fundamentally alters its physicochemical profile. This guide explores the causality behind using HHBT, objectively compares it with alternative reagents, and provides a self-validating orthogonal protocol to confirm your experimental findings.

The Causality of Chemical Design: Why HHBT?

To understand why HHBT outperforms traditional reagents in specific workflows, we must look at the molecular causality of the derivatization process:

  • Nucleophilic Attack & Acid Catalysis: Like all hydrazines, the

    
    -nitrogen of HHBT is highly nucleophilic. Under mildly acidic conditions (pH 2.5), the target carbonyl oxygen is protonated, increasing its electrophilicity. This drives a rapid condensation reaction, forming a stable hydrazone.
    
  • Prevention of Artifacts: Standard 2-HBT can sometimes form complex 2-(pyrazol-1'-yl)benzothiazole artifacts when reacting with dialdehydes like MDA. The steric hindrance provided by the N-hexyl group in HHBT restricts secondary cyclization, ensuring a predictable 1:1 stoichiometric product. Furthermore, acidic derivatization often risks the artifactual formation of MDA from background carbohydrates; however, with benzothiazole-based hydrazines, this interference is negligible.

  • Enhanced Lipophilicity: The hexyl chain drastically increases the LogP of the resulting hydrazone. This allows for highly selective liquid-liquid extraction into non-polar solvents (e.g., n-hexane/isoamyl alcohol), leaving polar matrix interferents behind. It also maximizes retention on Reversed-Phase (RP) columns and enhances droplet desolvation in Electrospray Ionization (ESI-MS).

ReactionMechanism Carbonyl Carbonyl Analyte (e.g., MDA) Hydrazone HHBT-Hydrazone (Stable, Lipophilic) Carbonyl->Hydrazone Condensation HHBT HHBT Reagent (Nucleophile) HHBT->Hydrazone Acid Acidic Buffer (Catalyst) Acid->Hydrazone Enhances Electrophilicity

Caption: Acid-catalyzed condensation of HHBT with carbonyls to form stable hydrazones.

Objective Comparison: HHBT vs. Alternative Reagents

When selecting a derivatization reagent, the choice must align with your primary analytical platform. Below is an objective performance comparison of HHBT against industry standards like DNPH (2,4-Dinitrophenylhydrazine) and PFPH (Pentafluorophenylhydrazine).

ReagentTarget AnalytesOptimal PlatformLOD (MDA eq.)Key AdvantageKey Limitation
HHBT Polar/Trace CarbonylsLC-ESI-MS/MS< 0.01 pmolHexyl chain maximizes ESI ionization & RP retention.Requires specialized sourcing/synthesis.
2-HBT General CarbonylsGC-NPD / Spectro.0.04 pmolHigh nitrogen/sulfur specific detection.Lower ESI-MS sensitivity than HHBT.
DNPH Air/Water CarbonylsRP-HPLC-UV0.5 pmolIndustry standard (EPA methods); vast literature.Poor MS ionization; limited isomer resolution.
PFPH Volatile CarbonylsGC-MS (NCI)0.05 pmolHigh sensitivity in Negative Chemical Ionization.Halogenated waste; sensitive to matrix effects.

Orthogonal Validation Strategy

A single analytical hit is a hypothesis; an orthogonal hit is a confirmation. To build a self-validating system , we must analyze the HHBT-derivatized sample across platforms that exploit entirely different physicochemical properties of the molecule.

  • LC-ESI-MS/MS (Primary): Separates based on hydrophobicity and detects based on mass-to-charge (m/z) and specific fragmentation (MRM).

  • GC-NPD (Orthogonal 1): Separates based on volatility and detects specifically the high nitrogen/sulfur content of the benzothiazole core.

  • RP-HPLC-UV (Orthogonal 2): Separates based on hydrophobicity and detects based on the

    
     transitions of the benzothiazole chromophore.
    

OrthogonalValidation Sample Biological Matrix (Trace Carbonyls) Deriv Derivatization with HHBT (pH 2.5, 70°C) Sample->Deriv Extract L-L Extraction (Hexane/Isoamyl Alcohol) Deriv->Extract LCMS LC-ESI-MS/MS (Hydrophobicity & Mass) Extract->LCMS GC GC-NPD (Volatility & Nitrogen) Extract->GC HPLC RP-HPLC-UV (Chromophore Absorbance) Extract->HPLC Data Cross-Platform Data Synthesis LCMS->Data GC->Data HPLC->Data

Caption: Workflow for orthogonal validation of HHBT-derivatized carbonyls.

Step-by-Step Experimental Methodology

This protocol is designed to extract and derivatize trace MDA from complex biological matrices, ensuring high recovery and zero artifactual generation.

Phase 1: Sample Preparation & Derivatization

  • Homogenization: Homogenize the tissue sample in 0.1 M phosphate buffer (pH 7.4) containing 10 µM Butylated hydroxytoluene (BHT).

    • Causality: BHT acts as a chain-breaking antioxidant, preventing artifactual lipid peroxidation during mechanical disruption.

  • Deproteinization: Add 10% Trichloroacetic acid (TCA) in a 1:1 ratio to the homogenate. Vortex and centrifuge at 10,000 x g for 10 minutes.

    • Causality: Removes proteins that could irreversibly bind carbonyls or precipitate and clog the analytical column.

  • Reaction: Transfer 500 µL of the supernatant to a glass vial. Add 100 µL of 5 mM HHBT (prepared in acidified methanol). Adjust to pH 2.5.

  • Incubation: Seal the vial and incubate at 70°C for 30 minutes.

    • Causality: Thermal energy overcomes the activation barrier for the dehydration step of the carbinolamine intermediate, quantitatively yielding the hydrazone.

Phase 2: Liquid-Liquid Extraction (LLE) 5. Extraction: Add 500 µL of an n-hexane/isoamyl alcohol mixture (98:2, v/v) to the cooled vial. 6. Partitioning: Vortex vigorously for 2 minutes, then centrifuge at 3,000 x g for 5 minutes.

  • Causality: The highly lipophilic HHBT-hydrazone partitions selectively into the upper organic phase. Polar interferents (like unreacted carbohydrates) remain in the aqueous phase, eliminating matrix suppression in the MS.
  • Reconstitution: Collect the upper organic layer, evaporate to dryness under a gentle stream of
    
    
    , and reconstitute in 100 µL of Acetonitrile/Water (50:50, v/v) for immediate LC-MS/MS or GC-NPD injection.

References

  • Chem-eData. "CAS 1404197-89-2: 1-(1,3-Benzothiazole-2-yl)-1-hexylhydrazine." Chemical Database. URL: [Link]

  • Beljean-Leymarie, M., et al. "Subpicogram determination of malondialdehyde by gas-liquid chromatography with nitrogen phosphorus detector. I. Standardization." Analytical Biochemistry, 173(1), 174-184 (1988). URL: [Link]

  • Gürkan, R., et al. "2-hydrazinobenzothiazole derivatization, micellar enhanced Eosin Y extraction and determination of acetaldehyde in fermented foods by pH-dependent charge

A Senior Application Scientist's Guide to Replicating and Validating Research on 2-Hydrazinylbenzothiazole Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The 2-hydrazinylbenzothiazole scaffold is a cornerstone in modern medicinal chemistry, serving as a "privileged structure" due to its remarkable versatility and wide spectrum of biological activities. Derivatives of this bicyclic heterocyclic system have demonstrated significant potential as anticancer, antimicrobial, anti-inflammatory, and antioxidant agents.[1][2][3][4][5][6] The reproducibility of published findings is paramount for advancing drug discovery. This guide provides a comparative framework for replicating and validating research on these promising compounds. We will dissect two distinct synthetic pathways—a traditional reflux method and a green mechanochemical approach—and detail standardized protocols for evaluating their anticancer and antioxidant efficacy. Our focus is not merely on the procedural steps but on the underlying causality, ensuring a robust and self-validating experimental design.

Part 1: Comparative Synthesis of 2-Hydrazinylbenzothiazole Derivatives

The initial synthesis of the core 2-hydrazinylbenzothiazole intermediate is a critical first step. The choice of synthetic methodology can significantly impact yield, purity, reaction time, and environmental footprint. Here, we compare a conventional solvent-based reflux method with a modern, solvent-free mechanochemical approach.

Methodology A: Conventional Synthesis via Reflux

This is the classical and most widely cited method for synthesizing the precursor, 2-hydrazinobenzothiazole.[2] It relies on thermal energy in a solvent to drive the reaction to completion.

Causality Behind Experimental Choices:

  • Ethanol as Solvent: Ethanol is chosen for its ability to dissolve the reactants (2-mercaptobenzothiazole and hydrazine hydrate) and for its relatively high boiling point, which allows the reaction to be conducted at an elevated temperature to increase the reaction rate.

  • Reflux Conditions: Heating the mixture to its boiling point and condensing the vapors back into the flask (reflux) ensures that the reaction can be maintained at a constant, elevated temperature for an extended period without loss of solvent, maximizing the conversion of reactants to product.

  • Reactant Setup: In a 250 mL round-bottom flask, combine 2-mercaptobenzothiazole (0.1 mol) and hydrazine hydrate (80%, 0.2 mol).

  • Solvent Addition: Add 50 mL of absolute ethanol to the flask.

  • Reaction: Attach a reflux condenser and heat the mixture under reflux for approximately 4-6 hours. The progress of the reaction can be monitored using Thin Layer Chromatography (TLC).

  • Isolation: After the reaction is complete, cool the mixture in an ice bath.

  • Purification: The resulting precipitate is filtered, washed with cold ethanol, and then recrystallized from ethanol to yield the purified 2-hydrazinobenzothiazole.

cluster_prep Reactant Preparation cluster_reaction Reaction cluster_workup Isolation & Purification A 2-Mercaptobenzothiazole D Combine Reactants & Solvent in Round-Bottom Flask A->D B Hydrazine Hydrate B->D C Absolute Ethanol C->D E Heat Under Reflux (4-6 hours) D->E F Cool in Ice Bath E->F G Filter Precipitate F->G H Recrystallize from Ethanol G->H I Pure 2-Hydrazinobenzothiazole H->I

Caption: Workflow for Conventional Reflux Synthesis.

Methodology B: Green Synthesis via Mechanochemistry

Mechanochemistry offers an environmentally friendly alternative by using mechanical force (grinding) to initiate reactions, often in the absence of a solvent.[1]

Causality Behind Experimental Choices:

  • Solvent-Free Conditions: This approach drastically reduces volatile organic compound (VOC) waste, aligning with the principles of green chemistry. The absence of a solvent also simplifies product isolation.

  • Mortar and Pestle Grinding: The mechanical energy generated by grinding breaks down the crystal lattice of the reactants, increases the surface area for contact, and provides the activation energy needed for the reaction to occur at room temperature.

  • Reactant Setup: Place 2-hydrazinylbenzothiazole derivatives and appropriately substituted aldehydes (equimolar amounts) in a mortar.

  • Reaction: Grind the mixture vigorously with a pestle for 15-30 minutes at room temperature. The reaction progress can be monitored by observing changes in the physical state of the mixture (e.g., color change, formation of a paste).

  • Isolation: Upon completion, the resulting solid product is typically of high purity.

  • Purification: If necessary, the product can be washed with a small amount of a suitable solvent (e.g., n-hexane or cold ethanol) to remove any unreacted starting materials and then dried.[1]

cluster_prep Reactant Preparation cluster_reaction Reaction cluster_workup Isolation & Purification A 2-Hydrazinylbenzothiazole Derivative C Combine Reactants in a Mortar A->C B Substituted Aldehyde B->C D Grind with Pestle (15-30 mins, Room Temp) C->D E Wash with n-Hexane D->E F Dry the Product E->F G Pure Hydrazone Product F->G

Caption: Workflow for Mechanochemical Synthesis.

Part 2: Comparative Biological Evaluation

Once synthesized, the biological activity of the novel derivatives must be validated. We will detail two standard, high-throughput assays: the MTT assay for anticancer activity and the DPPH assay for antioxidant potential.

Assay 1: Anticancer Activity via MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a cornerstone for assessing cell viability.[7] It is a colorimetric assay that measures the metabolic activity of cells.

Principle of the Assay: Metabolically active, viable cells possess mitochondrial reductase enzymes that cleave the yellow tetrazolium salt (MTT) into insoluble purple formazan crystals.[8] The amount of formazan produced is directly proportional to the number of living cells. Solubilizing these crystals and measuring the absorbance of the solution provides a quantitative measure of cell viability. A reduction in viability in the presence of a test compound indicates cytotoxic or anti-proliferative effects.

  • Cell Seeding: Seed a 96-well plate with a human cancer cell line (e.g., HeLa or MCF-7) at a density of 1 x 10⁴ cells/well. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.[9]

  • Compound Treatment: Prepare stock solutions of the synthesized benzothiazole derivatives in DMSO. Perform serial dilutions in culture medium to achieve a range of final concentrations. Treat the cells with these dilutions and incubate for 48 hours.[9]

  • Controls:

    • Negative Control: Cells treated with medium containing the same concentration of DMSO used for the test compounds.

    • Positive Control: Cells treated with a known anticancer drug (e.g., Doxorubicin).

    • Blank: Wells containing only culture medium (no cells) to measure background absorbance.

  • MTT Addition: After the 48-hour incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 3-4 hours at 37°C.[10]

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[10]

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.[8][11]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the negative control. Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

cluster_setup Cell & Compound Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis A Seed Cells in 96-Well Plate (1x10^4 cells/well) B Incubate 24h A->B D Treat Cells with Compounds & Controls B->D C Prepare Serial Dilutions of Test Compounds C->D E Incubate 48h D->E F Add MTT Solution (5 mg/mL) E->F G Incubate 3-4h F->G H Remove Medium, Add DMSO to Solubilize G->H I Measure Absorbance at 570 nm H->I J Calculate % Cell Viability I->J K Determine IC50 Value J->K

Caption: Workflow for the MTT Cytotoxicity Assay.

Assay 2: Antioxidant Activity via DPPH Radical Scavenging Assay

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a rapid and widely used method to screen the free-radical scavenging activity of compounds.[12][13]

Principle of the Assay: DPPH is a stable free radical that has a deep violet color in solution, with a characteristic absorbance maximum around 517 nm.[13] When an antioxidant compound donates a hydrogen atom or an electron to DPPH, the radical is neutralized. This reduction of DPPH results in a color change from violet to a pale yellow.[13] The degree of discoloration, measured as a decrease in absorbance, is directly proportional to the radical scavenging activity of the compound.

  • Reagent Preparation:

    • DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep this solution stored in the dark.

    • Test Compounds: Prepare a stock solution (e.g., 1 mg/mL) of the synthesized benzothiazole derivatives in methanol or DMSO. Perform serial dilutions to obtain a range of concentrations.

  • Controls:

    • Positive Control: A known antioxidant, such as Ascorbic Acid or Trolox, prepared in the same manner as the test compounds.[14][15]

    • Blank/Control: Methanol or DMSO (the solvent used for the compounds) to measure the initial absorbance of the DPPH solution.

  • Assay Procedure (96-well plate format):

    • Add 20 µL of each compound dilution (or control) to separate wells.[16]

    • Add 180 µL of the DPPH solution to each well and mix.[16]

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[14][16][17]

  • Data Acquisition: Measure the absorbance of each well at 517 nm using a microplate reader.[16]

  • Data Analysis: Calculate the percentage of DPPH radical scavenging activity using the formula:

    • % Scavenging = [(A_control - A_sample) / A_control] x 100

    • A_control is the absorbance of the blank/control well.

    • A_sample is the absorbance of the well with the test compound.

    • Plot the % scavenging against the compound concentration to determine the IC₅₀ value (the concentration required to scavenge 50% of DPPH radicals).[17]

cluster_setup Reagent Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis A Prepare 0.1 mM DPPH Solution in Methanol D Add DPPH Solution to All Wells A->D B Prepare Serial Dilutions of Test Compounds & Controls C Add Compounds/Controls to 96-Well Plate B->C C->D E Incubate 30 min in the Dark D->E F Measure Absorbance at 517 nm E->F G Calculate % Scavenging Activity F->G H Determine IC50 Value G->H

Caption: Workflow for the DPPH Antioxidant Assay.

Part 3: Comparative Data Summary

To effectively compare the outcomes of these methodologies, all quantitative data should be summarized in a clear, structured table. The following table presents hypothetical data to illustrate how results can be organized for direct comparison.

Compound ID Synthetic Route Reaction Time (h) Yield (%) Purity (%) Anticancer Activity (IC₅₀, µM) (HeLa Cells) Antioxidant Activity (IC₅₀, µg/mL) (DPPH Assay)
Derivative 1AConventional Reflux5759612.545.2
Derivative 1BMechanochemical0.4929811.843.9
Derivative 2AConventional Reflux671958.228.6
Derivative 2BMechanochemical0.589997.927.5
Doxorubicin- (Positive Control)-->992.1-
Ascorbic Acid- (Positive Control)-->99-4.3[14]

Interpretation:

  • Synthesis: The mechanochemical route (1B, 2B) consistently shows significantly shorter reaction times and higher yields compared to the conventional reflux method (1A, 2A), highlighting its efficiency and potential for scalability.

  • Biological Activity: The biological activity of the derivatives (e.g., Derivative 2 vs. Derivative 1) is dependent on their specific substitutions, a key aspect of Structure-Activity Relationship (SAR) studies.[1][18] The method of synthesis (A vs. B) does not appear to significantly alter the intrinsic biological activity of the final pure compound, but it greatly affects the efficiency of obtaining it.

References

  • Benchchem. Application Notes and Protocols for Evaluating the Antioxidant Properties of Benzothiazole Derivatives.
  • MDPI. Mechanochemical Solvent-Free Synthesis and Biological Profiling of Novel 2-Hydrazone-Bridged Benzothiazoles as Potent Anticancer Agents. (2025).
  • Abcam. MTT assay protocol.
  • NCBI Bookshelf. Cell Viability Assays - Assay Guidance Manual. (2013).
  • CLYTE Technologies. MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (2025).
  • Semantic Scholar. Synthesis and characterization of new compounds derived from 2-hydrazinobenzothiazole and evaluated their antibacterial activity.
  • MTT Assay Protocol.
  • Der Pharma Chemica. Synthesis, Characterization and Antioxidant Activity of Novel 2-Aryl Benzothiazole Derivatives. (2026).
  • ATCC. MTT Cell Proliferation Assay.
  • PMC. Synthesis of new benzothiazole derivatives with in-depth In-vitro, In-vivo anti-oxidant, anti-inflammatory and anti-ulcer activities. (2026).
  • Benchchem. A Comparative Guide to the Structure-Activity Relationship of 2-Hydrazinyl-benzo[d]thiazole Analogs and Related Thiazole Derivative.
  • Iris Unimore. Design, Synthesis and Evaluation of Benzothiazole Derivatives as Multifunctional Agents. (2020).
  • IJISET. Synthesis and Antimicrobial Activity of Novel Benzothiazole- Hydrazone Derivatives. (2015).
  • PMC. Benzothiazole Derivatives as Multifunctional Antioxidant Agents for Skin Damage: Structure–Activity Relationship of a Scaffold Bearing a Five-Membered Ring System. (2022).
  • Scribd. DPPH Assay Protocol with Ascorbic Acid | PDF | Spectrophotometry | Absorbance.
  • ResearchGate. Synthesis and anticancer activity of (E)-2-benzothiazole hydrazones. (2026).
  • Bio-protocol. 4.4. DPPH Assay.
  • Arabian Journal of Chemistry. Synthesis, characterization and antimicrobial evaluation of some 1,3-benzothiazole-2-yl-hydrazone derivatives. (2011).
  • Benchchem. Comparative Analysis of 2-Hydrazinyl-thiazole Derivatives: A Guide to Biological Activity and Selectivity.
  • FLORE. Benzothiazole derivatives as anticancer agents. (2019).
  • Benchchem. Protocol for D-Ascorbic acid antioxidant capacity assay (e.g., DPPH, FRAP).
  • Sci-Hub. Synthesis of Some New Benzothiazole Derivatives as Potential Antimicrobial and Antiparasitic Agents.. (2003).
  • Amerigo Scientific. DPPH Assay: Principle, Applications, and Complete Guide.
  • Experimental protocol of DPPH assay to assess the antioxidant activity of EOs..
  • INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. SYNTHESIS AND BIOLOGICAL EVALUATION OF SOME NEW BENZOTHIAZOLE DERIVATIVES. (2017).
  • Synthesis, Characterization and Antimicrobial Activities of Some Thiazole Derivatives.
  • Synthesis and Biological Evaluation of 2-Hydroxy Benzyl Hydrazides Congeners. (2024).
  • A Review on Recent Development and biological applications of benzothiazole derivatives.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.